VKGILS-NH2 TFA
Description
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Properties
Molecular Formula |
C30H55F3N8O9 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H54N8O7.C2HF3O2/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5;3-2(4,5)1(6)7/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38);(H,6,7)/t17-,18-,19-,20-,22-,23-;/m0./s1 |
InChI Key |
OYVIPQGJRABVBM-HZIHITNPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of VKGILS-NH2 TFA in PAR2 Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the function of the peptide VKGILS-NH2 TFA in the context of Protease-Activated Receptor 2 (PAR2) studies. Contrary to what its frequent appearance in PAR2 literature might suggest, this compound is not an activator or inhibitor of the receptor. Instead, it serves a critical and indispensable role as a negative control peptide . Its function is to ensure that the observed biological effects in an experiment are specifically due to PAR2 activation by its corresponding agonist and not due to non-specific peptide effects.
Core Concept: A Specificity Control for PAR2 Agonism
VKGILS-NH2 is a peptide with the reverse amino acid sequence of SLIGKV-NH2, a well-established synthetic agonist that activates human PAR2.[1] Protease-activated receptors are uniquely activated when a protease cleaves the receptor's N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[2] Synthetic peptides like SLIGKV-NH2 mimic this tethered ligand, allowing for direct activation of PAR2 without the need for proteolytic cleavage.[2]
The primary function of this compound is to demonstrate the specificity of this interaction. By administering this structurally related but inactive peptide to cells or tissues and observing a lack of response, researchers can confidently attribute any response seen with the SLIGKV-NH2 agonist to a specific PAR2-mediated event.[1][3] Commercially available data sheets consistently describe VKGILS-NH2 as a "reversed amino acid sequence control peptide" for the PAR2 agonist SLIGKV-NH2, noting it has no effect on cellular processes like DNA synthesis.
Data Presentation: Agonist vs. Control Peptide Activity
The efficacy of VKGILS-NH2 as a negative control is demonstrated by the stark contrast in biological activity when compared directly with its agonist counterpart, SLIGKV-NH2. A common downstream effect of PAR2 activation is the production and release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).
The following table summarizes quantitative data from a study on Normal Human Epidermal Keratinocytes (NHEK), illustrating the differential impact of the PAR2 agonist versus the control peptide on IL-8 production.
| Peptide Treatment (100 µM) | Condition | Mean IL-8 Production (pg/mL) | Standard Error | Result Interpretation |
| Vehicle Control | No Peptide | ~150 | +/- 25 | Baseline IL-8 production |
| SLIGKV-NH2 | PAR2 Agonist | ~400 | +/- 50 | Significant increase in IL-8 |
| VKGILS-NH2 | Control Peptide | ~150 | +/- 25 | No significant change from baseline |
| SLIGKV-NH2 + IL-1β | Agonist + Cytokine | ~1800 | +/- 200 | Synergistic increase in IL-8 |
| VKGILS-NH2 + IL-1β | Control + Cytokine | ~1000 | +/- 150 | No synergistic effect observed |
Data is estimated from published graphical data for illustrative purposes.
As the data clearly indicates, treatment with the PAR2 agonist SLIGKV-NH2 leads to a significant increase in IL-8 production compared to the baseline. In contrast, the control peptide VKGILS-NH2 elicits no significant change, demonstrating its inactivity at the PAR2 receptor.
Experimental Protocols: A Representative IL-8 Release Assay
To validate PAR2-mediated inflammatory responses, a cytokine release assay is frequently employed. The following is a detailed methodology for a typical experiment using A549 human lung epithelial cells, which are known to release IL-8 upon PAR2 activation.
Objective: To determine if a PAR2 agonist peptide specifically induces IL-8 release from A549 cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
SLIGKV-NH2 (PAR2 Agonist Peptide)
-
This compound (Negative Control Peptide)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-8 ELISA Kit
Methodology:
-
Cell Culture:
-
A549 cells are seeded into 24-well plates at a density of 5 x 10⁴ cells/well.
-
Cells are cultured for 48 hours at 37°C in a 5% CO₂ humidified incubator until they reach approximately 80-90% confluency.
-
-
Starvation:
-
The growth medium is removed, and cells are washed twice with sterile PBS.
-
Cells are then incubated in serum-free medium for 24 hours to reduce baseline cytokine production and synchronize the cells.
-
-
Peptide Stimulation:
-
The starvation medium is removed.
-
Fresh serum-free medium containing the experimental treatments is added to the wells:
-
Group 1 (Vehicle Control): Medium only.
-
Group 2 (PAR2 Agonist): Medium with SLIGKV-NH2 at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Group 3 (Negative Control): Medium with this compound at the same concentrations as the agonist.
-
-
Cells are incubated for a defined period (e.g., 16-24 hours) at 37°C.
-
-
Supernatant Collection:
-
After incubation, the culture supernatant from each well is collected and centrifuged at 1,500 rpm for 10 minutes to pellet any detached cells.
-
The clarified supernatant is transferred to a new tube and stored at -80°C until analysis.
-
-
Quantification of IL-8:
-
The concentration of IL-8 in the collected supernatants is quantified using a commercial Human IL-8 ELISA kit, following the manufacturer’s instructions precisely.
-
Absorbance is read on a microplate reader, and IL-8 concentrations are calculated based on a standard curve.
-
-
Data Analysis:
-
The IL-8 concentrations from the agonist-treated group are compared to both the vehicle control and the negative control peptide group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant increase in IL-8 in the SLIGKV-NH2 group relative to both control groups confirms a specific PAR2-mediated response.
-
Visualizations: Signaling Pathways and Experimental Logic
PAR2 Signaling Pathway to IL-8 Production
Activation of PAR2 by an agonist like SLIGKV-NH2 typically involves coupling to G-proteins, which initiates downstream signaling cascades. One prominent pathway leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression, including the gene for IL-8. The control peptide VKGILS-NH2 does not initiate this cascade.
Experimental Workflow for Validating Specificity
The logic of using a negative control is fundamental to rigorous scientific inquiry. The following diagram illustrates the workflow for confirming that an observed cellular response is specifically mediated by PAR2.
Conclusion
In PAR2 research, this compound is not a functional modulator of the receptor but a critical experimental tool. Its role as an inactive, reverse-sequence control peptide is paramount for validating that cellular responses are a direct consequence of PAR2 activation by specific agonists like SLIGKV-NH2. The inclusion of this negative control in experimental design is essential for ruling out non-specific effects and ensuring the integrity and reliability of the data. For any scientist investigating PAR2 signaling, the proper use of this compound is a hallmark of methodologically sound and scientifically rigorous research.
References
An In-depth Technical Guide to VKGILS-NH2 TFA: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
VKGILS-NH2 TFA is a synthetic hexapeptide amide that serves as an essential negative control in the study of Protease-Activated Receptor 2 (PAR2). As the reverse sequence of the PAR2 agonist peptide SLIGKV-NH2, VKGILS-NH2 is biologically inactive in PAR2 signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of this compound. Detailed experimental protocols for its use as a negative control and a depiction of the PAR2 signaling pathway that it fails to activate are included to facilitate its effective use in research and development.
Chemical Structure and Properties
VKGILS-NH2 is a hexapeptide with the amino acid sequence L-Valyl-L-lysyl-glycyl-L-isoleucyl-L-leucyl-L-serinamide. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used in peptide purification and improves handling and solubility.
The primary structure of the peptide is:
Val-Lys-Gly-Ile-Leu-Ser-NH₂
The C-terminus is amidated, which can increase the peptide's stability against carboxypeptidases and often modifies its biological activity.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₅F₃N₈O₉ | N/A |
| Molecular Weight | 728.80 g/mol | N/A |
| CAS Number | 2828432-41-1 | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% (typically determined by HPLC) | [1] |
| Solubility | Soluble in water (up to 2 mg/mL) and DMSO. | N/A |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. | N/A |
Biological Inactivity as a PAR2 Negative Control
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other physiological processes. It is activated by the proteolytic cleavage of its N-terminal domain by proteases like trypsin, which exposes a new N-terminus that acts as a "tethered ligand." The sequence SLIGKV-NH2 mimics this tethered ligand in humans and acts as a potent PAR2 agonist.
VKGILS-NH2, being the reverse sequence of SLIGKV-NH2, does not bind to or activate PAR2. This specificity makes it an ideal negative control in experiments investigating PAR2 activation. Its use allows researchers to differentiate between specific PAR2-mediated effects and non-specific effects of peptide administration. Studies have consistently shown that VKGILS-NH2 does not induce downstream signaling events associated with PAR2 activation, such as intracellular calcium mobilization or effects on DNA synthesis.[2][3]
Experimental Protocols
The effective use of this compound as a negative control is crucial for the validation of experimental results. Below are detailed methodologies from cited experiments.
In Vitro Negative Control for PAR2 Activation in Respiratory Epithelial Cells
This protocol is adapted from a study investigating the effects of Pseudomonas aeruginosa elastase on PAR2 in A549 respiratory epithelial cells.
-
Objective: To demonstrate that the observed cellular responses are specific to PAR2 activation by the agonist SLIGKV-NH2 and not due to non-specific peptide effects.
-
Cell Line: A549 human lung carcinoma epithelial cells.
-
Materials:
-
This compound (negative control)
-
SLIGKV-NH2 (PAR2 agonist)
-
FCS-free cell culture medium
-
-
Procedure:
-
Seed A549 cells in 24-well plates and grow to confluence.
-
Starve the cells of FCS for 24 hours prior to the experiment.
-
Wash the cell monolayers once.
-
Incubate the cells with 200 µM VKGILS-NH2 in FCS-free medium for the desired experimental duration (e.g., 6 hours for prostaglandin measurements).[4]
-
In parallel, treat cells with 200 µM SLIGKV-NH2 as a positive control and with medium alone as a baseline control.
-
Following incubation, collect the cell culture media for downstream analysis (e.g., ELISA for prostaglandin E2).
-
Analyze the results to confirm that VKGILS-NH2 does not elicit the response observed with SLIGKV-NH2.
-
Assessment of Contractile Responses in Guinea Pig Gallbladder
This protocol is based on a study of PAR-mediated contractions in isolated guinea pig gallbladder tissue.
-
Objective: To confirm that contractile responses are specific to PAR agonists and not a general effect of peptide administration.
-
Tissue Preparation: Isolated guinea pig gallbladder strips.
-
Procedure:
-
Prepare isolated gallbladder tissue strips and mount them in an organ bath.
-
After an equilibration period, perform cumulative concentration-response curves with the PAR2 agonist (SLIGKV-NH2 or SLIGRL-NH2).
-
As a negative control, test the effect of VKGILS-NH2 at the highest concentrations used for the agonists.
-
The expected outcome is that VKGILS-NH2 will cause negligible contractile responses.
-
PAR2 Signaling Pathway and the Role of VKGILS-NH2
Activation of PAR2 by agonists like SLIGKV-NH2 initiates a well-defined signaling cascade. VKGILS-NH2, as a negative control, fails to trigger this pathway. The diagram below illustrates the canonical PAR2 signaling pathway.
Figure 1. The PAR2 signaling pathway activated by an agonist and the point of inaction for the negative control, VKGILS-NH2.
Conclusion
This compound is an indispensable tool for researchers studying the physiological and pathological roles of PAR2. Its well-defined chemical structure and established biological inactivity make it a reliable negative control for ensuring the specificity of experimental findings. The detailed protocols and pathway information provided in this guide are intended to support the rigorous design and interpretation of studies in the fields of pharmacology, cell biology, and drug development.
References
The Role of VKGILS-NH2 as a Negative Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide VKGILS-NH2 and its critical role as a negative control in research, particularly in studies involving Protease-Activated Receptor 2 (PAR2). By understanding the principles behind its use and the appropriate experimental design, researchers can ensure the specificity and validity of their findings.
Introduction to VKGILS-NH2 and Scrambled Peptides
VKGILS-NH2 is a synthetic peptide that serves as a scrambled or reverse-sequence negative control for the PAR2 agonist peptide, SLIGKV-NH2.[1][2] The principle behind using a scrambled peptide is to demonstrate that the biological activity of the parent peptide is due to its specific amino acid sequence and not merely its amino acid composition.[3][4] A scrambled peptide, like VKGILS-NH2, has the same amino acids as the active peptide but in a randomized or reversed order. This ensures that any observed biological effects are sequence-specific and not due to non-specific interactions.[3]
The peptide SLIGKV-NH2 mimics the "tethered ligand" that is exposed after the cleavage of the N-terminus of the PAR2 receptor by proteases such as trypsin. This exposed sequence then binds to and activates the receptor, initiating downstream signaling cascades. VKGILS-NH2, with its altered sequence, is designed to be unable to bind to and activate the PAR2 receptor, thus eliciting no biological response. It has been reported to have no effect on DNA synthesis in cells.
The PAR2 Signaling Pathway
Activation of PAR2 by an agonist like SLIGKV-NH2 leads to the activation of several intracellular signaling pathways. A primary pathway involves the coupling of the receptor to Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, leading to cellular responses such as inflammation, proliferation, and pain signaling.
The following diagram illustrates the canonical PAR2 signaling pathway leading to calcium mobilization and downstream effector activation.
Experimental Applications and Protocols
VKGILS-NH2 is utilized as a negative control in a variety of in vitro and in vivo assays to confirm the specificity of PAR2-mediated effects. Below are examples of common experimental applications with detailed protocols.
In Vitro Assay: IL-8 Release in A549 Cells
This experiment demonstrates the specific effect of PAR2 activation on the release of the pro-inflammatory cytokine IL-8 from lung epithelial cells.
Data Presentation
| Treatment (100 µM) | IL-8 Release (pg/mL) at 16h (Mean ± SEM) |
| Medium Alone | ~150 |
| SLIGKV-NH2 | ~450*† |
| VKGILS-NH2 | ~150 |
*P < 0.05 compared with the response to medium alone control. †P < 0.05 compared with the response to the corresponding reverse peptide at the same concentration. Data are approximated from graphical representation in the cited literature for illustrative purposes.
Experimental Protocol
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and grown to confluence.
-
Treatment: The cell culture medium is replaced with fresh serum-free medium. SLIGKV-NH2 or VKGILS-NH2 is added to the wells at the desired concentrations (e.g., 1-100 µM). A vehicle control (medium alone) is also included.
-
Incubation: The cells are incubated for a specified time period (e.g., 2, 8, or 16 hours) at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
IL-8 Quantification: The concentration of IL-8 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Experimental Workflow
In Vitro Assay: Calcium Mobilization
Hypothetical Data Presentation
| Treatment (100 µM) | Peak Intracellular [Ca2+] (Relative Fluorescence Units) |
| Vehicle Control | Baseline |
| SLIGKV-NH2 | Significant increase over baseline |
| VKGILS-NH2 | No change from baseline |
Generalized Experimental Protocol
-
Cell Culture: HEK293 cells stably expressing human PAR2 are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Washing: Cells are washed with the buffer to remove excess dye.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then SLIGKV-NH2, VKGILS-NH2, or a vehicle control is injected into the wells. Fluorescence is monitored over time to detect changes in intracellular calcium concentration.
Calcium Mobilization Assay Workflow
In Vitro Assay: Cell Proliferation/Viability
Hypothetical Data Presentation
| Treatment (100 µM) | Cell Viability (% of Control) after 48h |
| Vehicle Control | 100% |
| SLIGKV-NH2 | >100% (if proliferative) or 100% |
| VKGILS-NH2 | 100% |
Generalized Experimental Protocol
-
Cell Culture and Seeding: Cells of interest (e.g., cancer cell lines known to express PAR2) are seeded at a low density in 96-well plates.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of SLIGKV-NH2, VKGILS-NH2, or a vehicle control.
-
Incubation: Cells are incubated for a period of 24-72 hours.
-
Viability Assessment: Cell viability or proliferation is measured using a standard assay such as MTT, XTT, or a resazurin-based assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or fluorescence is read using a plate reader, and the results are expressed as a percentage of the vehicle control.
In Vivo Assay: Nociception Model
This example demonstrates the use of VKGILS-NH2 as a negative control in an in vivo model of inflammatory pain.
Data Presentation
A study on peripheral inflammation in rats showed that intrathecal administration of the PAR2 agonist SLIGKV-NH2 decreased the paw withdrawal latency (indicating increased pain sensitivity). In contrast, the administration of VKGILS-NH2 had no effect on paw withdrawal latency, demonstrating its inactivity in vivo.
Experimental Protocol
-
Animal Model: An inflammatory state is induced in rats, for example, by injecting carrageenan into the paw.
-
Drug Administration: After a set period to allow for the development of hypersensitivity, rats are administered an intrathecal injection of SLIGKV-NH2, VKGILS-NH2, or a vehicle control.
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Behavioral Testing: Nociceptive behavior is assessed by measuring the paw withdrawal latency to a thermal or mechanical stimulus at various time points after peptide administration.
-
Data Analysis: The paw withdrawal latencies are compared between the different treatment groups to determine the effect of PAR2 activation on pain sensitivity.
Conclusion
VKGILS-NH2 is an indispensable tool for researchers studying the function of PAR2. Its use as a negative control is essential for validating that the observed biological effects of PAR2-activating peptides are a direct result of their specific amino acid sequence and, therefore, a consequence of specific receptor activation. By incorporating VKGILS-NH2 into experimental designs, scientists can significantly increase the confidence in their data and contribute to a more accurate understanding of the physiological and pathological roles of PAR2.
References
A Deep Dive into PAR2 Agonism: A Technical Comparison of SLIGKV-NH2 and its Inactive Analogue, VKGILS-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of two structurally related hexapeptides: SLIGKV-NH2, a potent agonist of Protease-Activated Receptor 2 (PAR2), and its reverse sequence counterpart, VKGILS-NH2 TFA, which serves as an inactive control. A detailed examination of their biochemical properties, biological activities, and the signaling pathways they influence is presented. This document is intended to serve as a valuable resource for researchers engaged in the study of PAR2-mediated cellular processes and the development of novel therapeutics targeting this receptor.
Introduction
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed and plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.
The synthetic peptide SLIGKV-NH2 corresponds to the tethered ligand of human PAR2 and is a widely used tool to study the function of this receptor.[1] In contrast, this compound, with its reversed amino acid sequence, is employed as a negative control to ensure the specificity of the observed effects to PAR2 activation.[2] This guide will delineate the key differences between these two peptides, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Peptide Characteristics and Quantitative Data
The primary distinction between SLIGKV-NH2 and this compound lies in their ability to activate PAR2. SLIGKV-NH2 is a potent agonist, while VKGILS-NH2 is inactive. This difference is quantified by various biochemical and cellular assays.
| Property | SLIGKV-NH2 | This compound | Reference |
| Sequence | Ser-Leu-Ile-Gly-Lys-Val-NH2 | Val-Lys-Gly-Ile-Leu-Ser-NH2 (TFA salt) | [1][2] |
| Biological Activity | PAR2 Agonist | Inactive Control Peptide | [1] |
| Binding Affinity (Ki) | 9.64 μM | Not Active | |
| Functional Potency (IC50) | 10.4 μM | Not Active | |
| Effect on IL-8 Release | Induces IL-8 release from A549 cells | No effect on IL-8 release from A549 cells |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Both SLIGKV-NH2 and VKGILS-NH2 can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
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Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
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Piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt and DIEA in DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (SLIGKV or VKGILS).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final peptide by mass spectrometry.
Solid-Phase Peptide Synthesis Workflow.
PAR2 Activation Assay: Intracellular Calcium Mobilization
This assay measures the increase in intracellular calcium concentration upon PAR2 activation by SLIGKV-NH2. VKGILS-NH2 is used as a negative control.
Materials:
-
Cells expressing PAR2 (e.g., HEK293, A549)
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SLIGKV-NH2 and this compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Protocol:
-
Cell Plating: Plate PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive dye for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of SLIGKV-NH2 and VKGILS-NH2 in assay buffer.
-
Measurement: Place the cell plate in the fluorometric plate reader. Record baseline fluorescence, then add the peptide solutions and monitor the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate EC50 values for the active peptide.
Signaling Pathways
Activation of PAR2 by SLIGKV-NH2 initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway is activated, leading to various cellular responses.
PAR2 Signaling Pathway.
Conclusion
SLIGKV-NH2 and this compound are indispensable tools for the study of PAR2. SLIGKV-NH2 serves as a reliable agonist to probe the functional consequences of PAR2 activation, while the inactive nature of this compound is critical for establishing the specificity of these effects. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at unraveling the complexities of PAR2 signaling and its role in health and disease.
References
An In-depth Technical Guide to the Synthesis and Purity of VKGILS-NH2 TFA for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the peptide VKGILS-NH2 TFA. This peptide, with the sequence Val-Lys-Gly-Ile-Leu-Ser-NH2, serves as an essential control peptide in research, particularly for studies involving Protease-Activated Receptor 2 (PAR2). As a reversed amino acid sequence of the PAR2 agonist SLIGKV-NH2, VKGILS-NH2 is biologically inactive and does not induce effects such as DNA synthesis, making it an ideal negative control in experimental settings.[1][2][3][4][5]
Core Concepts and Principles
The synthesis of VKGILS-NH2 is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted methodology that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This method offers high efficiency and simplified purification of the final product.
Purification is paramount to ensure the biological inactivity of the control peptide and is typically accomplished using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The purity of the final peptide is then rigorously assessed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and quantify any potential impurities.
Synthesis of VKGILS-NH2
The synthesis of the hexapeptide VKGILS-NH2 is performed on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The synthesis follows a series of iterative cycles of deprotection and coupling of Fmoc-protected amino acids.
Materials and Reagents
| Reagent | Purpose | Grade |
| Rink Amide Resin | Solid support for peptide synthesis | 100-200 mesh |
| Fmoc-Val-OH | N-α-Fmoc protected Valine | Synthesis Grade |
| Fmoc-Lys(Boc)-OH | N-α-Fmoc, N-ε-Boc protected Lysine | Synthesis Grade |
| Fmoc-Gly-OH | N-α-Fmoc protected Glycine | Synthesis Grade |
| Fmoc-Ile-OH | N-α-Fmoc protected Isoleucine | Synthesis Grade |
| Fmoc-Leu-OH | N-α-Fmoc protected Leucine | Synthesis Grade |
| Fmoc-Ser(tBu)-OH | N-α-Fmoc, O-tBu protected Serine | Synthesis Grade |
| HATU/HOAt | Coupling reagents | Synthesis Grade |
| DIPEA | Base for coupling reaction | Synthesis Grade |
| Piperidine in DMF (20%) | Fmoc deprotection solution | Synthesis Grade |
| DMF | Solvent | Peptide Synthesis Grade |
| DCM | Solvent | Peptide Synthesis Grade |
| TFA Cleavage Cocktail | Cleavage from resin and side-chain deprotection | Reagent Grade |
| Diethyl Ether | Peptide precipitation | Anhydrous, cold |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Swelling: The Rink Amide resin is swelled in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The first amino acid, Fmoc-Ser(tBu)-OH, is activated with HATU/HOAt and coupled to the resin in the presence of DIPEA in DMF. The reaction is allowed to proceed for 2-4 hours. A Kaiser test can be performed to confirm the completion of the coupling.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Leu, Ile, Gly, Lys(Boc), Val).
-
Final Deprotection: After the final amino acid (Fmoc-Val-OH) is coupled, the N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Lys and tBu on Ser) are simultaneously removed by treatment with a Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold diethyl ether to remove scavengers. The crude peptide is then dried under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of VKGILS-NH2.
Purification of VKGILS-NH2
The crude peptide obtained from synthesis contains the target peptide as well as impurities such as truncated or deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.
Materials and Equipment
| Item | Specification |
| Preparative RP-HPLC System | Equipped with a gradient pump, UV detector, and fraction collector |
| C18 Column | Preparative scale (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |
| Lyophilizer | For removal of solvent from pure fractions |
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a solvent compatible with the mobile phase (e.g., a small percentage of ACN in water). The solution is filtered through a 0.45 µm filter.
-
Method Development (Analytical Scale): An initial analytical run on a smaller C18 column is performed to determine the retention time of the target peptide and to optimize the separation gradient. A typical scouting gradient is 5-95% Mobile Phase B over 30 minutes.
-
Preparative Purification: The optimized gradient is scaled up for the preparative C18 column. The crude peptide solution is injected onto the column.
-
Fraction Collection: Fractions are collected across the elution profile, with particular attention to the peak corresponding to the target peptide, as identified by its retention time from the analytical run.
-
Purity Analysis of Fractions: The purity of each collected fraction is assessed by analytical RP-HPLC and LC-MS.
-
Pooling and Lyophilization: Fractions with the desired purity (typically >98%) are pooled, and the solvent is removed by lyophilization to yield the final this compound salt as a white, fluffy powder.
Purification Workflow Diagram
Caption: Workflow for the purification of VKGILS-NH2 by RP-HPLC.
Purity and Characterization
The final product must be rigorously characterized to confirm its identity and purity. This is typically achieved using a combination of analytical RP-HPLC and LC-MS.
Analytical Methods
-
Analytical RP-HPLC: This technique is used to determine the purity of the peptide by measuring the peak area of the target peptide relative to the total peak area of all components in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It confirms the identity of the peptide by comparing the observed molecular weight with the calculated theoretical mass.
Expected Results
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | ≥ 98% |
| Molecular Weight | LC-MS | Calculated: 614.79 g/mol ; Observed: [M+H]+ at m/z 615.8 |
| Appearance | Visual | White to off-white lyophilized powder |
| Solubility | - | Soluble in water |
Biological Context: Role as a PAR2 Control
VKGILS-NH2 is the reversed sequence of SLIGKV-NH2, a known agonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor that is activated by proteolytic cleavage of its extracellular N-terminus by proteases like trypsin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which then initiates downstream signaling cascades. Synthetic peptides like SLIGKV-NH2 can mimic this tethered ligand and activate the receptor. VKGILS-NH2, due to its altered sequence, does not bind to or activate PAR2, hence its use as a negative control.
PAR2 Signaling Pathway
Caption: Canonical activation of the PAR2 signaling pathway.
References
- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of PAR2 Inactive Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Protease-Activated Receptor 2 (PAR2) inactive peptides. It covers the core aspects of PAR2 signaling, methodologies for identifying and characterizing inactive peptides, and detailed experimental protocols for key assays in the field.
Introduction to Protease-Activated Receptor 2 (PAR2)
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.[1] Given its role in numerous diseases, the development of PAR2 antagonists, particularly inactive peptides, is a significant area of therapeutic interest.
Inactive peptides are designed to bind to PAR2 but do not elicit the conformational changes required for receptor activation, thereby blocking the binding of the tethered ligand or other agonists. These molecules are invaluable tools for elucidating the physiological roles of PAR2 and represent promising candidates for drug development.
PAR2 Signaling Pathways
Upon activation, PAR2 couples to multiple heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, as well as through G protein-independent pathways involving β-arrestins. This leads to the activation of several downstream signaling cascades that mediate the diverse cellular effects of PAR2.
Discovery and Development Workflow for PAR2 Inactive Peptides
The identification of novel PAR2 inactive peptides typically follows a structured workflow, beginning with the design and synthesis of candidate molecules, followed by a series of in vitro and in vivo assays to determine their antagonistic properties and therapeutic potential.
Quantitative Data for PAR2 Inactive Peptides
The following table summarizes the quantitative data for several known PAR2 inactive peptides and peptidomimetics. These values are critical for comparing the potency and efficacy of different antagonists.
| Compound Name | Type | Assay | Cell Line | IC₅₀ / Kᵢ | Reference(s) |
| FSLLRY-NH₂ | Peptide | Calcium Mobilization | PAR2-KNRK cells | IC₅₀: 50 µM | [1] |
| Trypsin-mediated PAR2 activation | IC₅₀: 50-200 µM | ||||
| LSIGRL-NH₂ | Peptide | Trypsin-mediated PAR2 activation | IC₅₀: 50-200 µM | ||
| K-14585 | Peptidomimetic | Calcium Mobilization | Primary human keratinocytes | IC₅₀: 1.1–2.87 µM | |
| Radioligand Binding ([³H]2-furoyl-LIGRL-NH₂) | Human PAR2 | Kᵢ: 0.627 µM | |||
| K-12940 | Peptidomimetic | Radioligand Binding ([³H]2-furoyl-LIGRL-NH₂) | Human PAR2 | Kᵢ: 1.94 µM | |
| C391 | Peptidomimetic | Calcium Mobilization | 16HBE14o- cells | IC₅₀: 1.3 µM | |
| pERK Assay | IC₅₀: 14 µM | ||||
| GB88 | Non-peptide | Calcium Mobilization (vs. Trypsin) | HT29 cells | IC₅₀: 2 µM | |
| Calcium Mobilization (vs. Trypsin) | HMDMs | IC₅₀: 1.6 µM | |||
| GB83 | Non-peptide | Calcium Mobilization (vs. 2f-LIGRLO-NH₂) | HT29 cells | IC₅₀: 2 µM | |
| ENMD-1068 | Non-peptide | Trypsin-induced PAR2 activation | IC₅₀: 5 mM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and characterization of PAR2 inactive peptides.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing PAR2-related peptides.
Materials:
-
Fmoc-protected amino acids
-
Resin (e.g., Rink Amide resin for C-terminal amides)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM, diethyl ether)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid, coupling reagent, and DIPEA in DMF.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 5 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit PAR2 agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing PAR2 (e.g., HT-29, 16HBE14o-, or transfected HEK293 cells)
-
96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR2 agonist (e.g., SLIGKV-NH₂, Trypsin)
-
Test compounds (potential PAR2 antagonists)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of the test compound (antagonist) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the PAR2 agonist at a predetermined EC₈₀ concentration into the wells.
-
Record the fluorescence intensity over time (e.g., for 2-3 minutes) at an excitation of ~494 nm and an emission of ~516 nm.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines if a test compound can block PAR2-mediated activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing PAR2
-
6-well plates
-
Serum-free culture medium
-
PAR2 agonist
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with a PAR2 agonist for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
In Vivo Rat Paw Edema Assay
This in vivo model assesses the anti-inflammatory effects of PAR2 antagonists.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
PAR2 agonist (e.g., SLIGRL-NH₂, trypsin)
-
Test compound (antagonist) formulated for in vivo administration (e.g., oral, intraperitoneal)
-
Vehicle control
-
Plethysmometer or digital calipers
-
Anesthesia (as required by institutional guidelines)
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Antagonist Administration: Administer the test compound or vehicle to the rats via the chosen route (e.g., oral gavage) at a specified time before the inflammatory challenge (e.g., 1-2 hours).
-
Induction of Edema:
-
Measure the baseline paw volume or thickness.
-
Inject a PAR2 agonist (e.g., 50 µL of a solution) into the subplantar region of the right hind paw.
-
Inject the same volume of saline into the left hind paw as a control.
-
-
Measurement of Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the agonist injection (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the baseline measurement.
-
Compare the edema in the antagonist-treated groups to the vehicle-treated group.
-
Express the data as the mean ± SEM and analyze for statistical significance (e.g., using ANOVA).
-
Conclusion
The discovery and development of PAR2 inactive peptides is a dynamic field with significant therapeutic potential. The methodologies outlined in this guide, from rational design and synthesis to rigorous in vitro and in vivo characterization, provide a robust framework for identifying and advancing novel PAR2 antagonists. The continued application of these techniques will be crucial in developing new treatments for a range of inflammatory and proliferative diseases.
References
The Role of VKGILS-NH2 TFA in G Protein-Coupled Receptor Research: A Technical Guide
An In-depth Examination of a Key Negative Control Peptide for Protease-Activated Receptor 2 (PAR2) Studies
Introduction
In the intricate world of G protein-coupled receptor (GPCR) signaling, the use of precise molecular tools is paramount for elucidating specific receptor functions. For researchers investigating the Protease-Activated Receptor 2 (PAR2), a member of the GPCR family involved in inflammation, nociception, and cellular proliferation, the synthetic peptide agonist SLIGKV-NH2 has become an indispensable tool. To ensure the specificity of observations made with this agonist, a reliable negative control is crucial. This technical guide focuses on VKGILS-NH2 TFA, a reversed-sequence peptide that serves as the standard negative control for SLIGKV-NH2, and its application in studying PAR2.
VKGILS-NH2 is a hexapeptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser-NH2, representing the reversed sequence of the PAR2 agonist SLIGKV-NH2. It is typically used as a trifluoroacetate (TFA) salt. The fundamental principle behind its use is that the specific biological effects of SLIGKV-NH2 are due to its unique sequence, and by using a peptide with the same amino acid composition but in a scrambled or reversed order, researchers can control for non-specific peptide effects.[1][2][3] This guide will provide a comprehensive overview of the available data on this compound, detailed experimental protocols for its use, and visual representations of the relevant signaling pathways and workflows.
Core Concept: The Inactive Control
The primary function of this compound in GPCR research is to serve as an inactive control peptide in experiments involving the PAR2 agonist SLIGKV-NH2.[1][2] Studies have consistently demonstrated that VKGILS-NH2 does not elicit the cellular responses characteristic of PAR2 activation. This lack of activity is critical for attributing the observed effects solely to the specific activation of PAR2 by its agonist.
Quantitative Data Summary
While VKGILS-NH2 is defined by its lack of biological activity, quantitative data from various studies underscore this characteristic. The following tables summarize the comparative effects of SLIGKV-NH2 and VKGILS-NH2 across different cellular assays.
| Parameter | SLIGKV-NH2 | VKGILS-NH2 | Cell Type | Reference |
| Intracellular Ca2+ Mobilization | Concentration-dependent increase | No significant effect at 200 µM | Human Proximal Tubule Cells | |
| ERK1/2 Phosphorylation | Stimulation | No significant effect | Human Proximal Tubule Cells | |
| DNA Synthesis ([3H]thymidine incorporation) | Increase | No effect | Human Proximal Tubule Cells | |
| Fibronectin Secretion | Increase | No effect | Human Proximal Tubule Cells | |
| Monocyte Chemoattractant Protein-1 (MCP-1) Secretion | Increase | No effect | Human Proximal Tubule Cells | |
| Mucin Secretion | Small, statistically significant increase at 100 µM and 1000 µM | No significant effect | Normal Human Bronchial Epithelial (NHBE) Cells | |
| Guinea-pig Gallbladder Contraction | Concentration-dependent contraction | Negligible contractile response | Guinea-pig Gallbladder Muscle Strips |
Signaling Pathways and Experimental Workflows
To visually represent the role of VKGILS-NH2 as a control in PAR2 signaling studies, the following diagrams have been generated using the DOT language.
Caption: Simplified PAR2 signaling pathway and the role of VKGILS-NH2.
Caption: General experimental workflow for comparing PAR2 agonist and control peptide.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature where VKGILS-NH2 was used as a negative control. These protocols are based on the methods described in the referenced publications and should be adapted as necessary for specific experimental conditions.
Intracellular Calcium Mobilization Assay
This protocol is adapted from Vesey et al., 2007.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to PAR2 agonist and control peptides.
Materials:
-
Human Proximal Tubule Cells (PTCs)
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1.26 mM CaCl2
-
SLIGKV-NH2 (agonist)
-
VKGILS-NH2 (control)
-
Fluorometer or fluorescence microscope capable of ratiometric imaging
Procedure:
-
Cell Preparation:
-
Culture human PTCs on glass coverslips until confluent.
-
Wash the cells twice with HBSS.
-
Load the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.
-
-
Measurement:
-
Continuously perfuse the cells with HBSS at 37°C.
-
Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a stable baseline [Ca2+]i for 1-2 minutes.
-
Add SLIGKV-NH2 (e.g., up to 800 µM) or VKGILS-NH2 (e.g., 200 µM) to the perfusion buffer.
-
Record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The 340/380 nm fluorescence ratio is proportional to the [Ca2+]i.
-
Calculate the peak change in the ratio in response to each peptide compared to the baseline.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is based on the methods described by Vesey et al., 2007.
Objective: To determine the effect of PAR2 activation on the phosphorylation of ERK1/2.
Materials:
-
Human Proximal Tubule Cells (PTCs)
-
Serum-free culture medium
-
SLIGKV-NH2
-
VKGILS-NH2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Culture PTCs to near confluence.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with SLIGKV-NH2 or VKGILS-NH2 at desired concentrations for a specified time (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Mucin Secretion Assay
This protocol is adapted from Lin et al., 2008.
Objective: To measure the effect of PAR2 activation on mucin secretion from airway epithelial cells.
Materials:
-
Normal Human Bronchial Epithelial (NHBE) cells
-
Culture medium
-
SLIGKV-NH2
-
VKGILS-NH2
-
Enzyme-linked lectin assay (ELLA) or similar method for mucin quantification
-
Biotinylated lectin (e.g., from Helix pomatia)
-
Streptavidin-peroxidase conjugate
-
Peroxidase substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture NHBE cells in an air-liquid interface to promote mucin production.
-
Wash the apical surface of the cells to remove baseline secreted mucin.
-
Add SLIGKV-NH2 (e.g., 100 µM, 1000 µM) or VKGILS-NH2 to the apical surface in a small volume of medium.
-
Incubate for a short period (e.g., 30 minutes).
-
-
Sample Collection and Analysis:
-
Collect the apical medium containing the secreted mucin.
-
Coat a microplate with the collected samples.
-
Block the plate to prevent non-specific binding.
-
Add a biotinylated lectin that specifically binds to mucin glycoproteins.
-
Wash the plate and add a streptavidin-peroxidase conjugate.
-
Wash the plate and add a peroxidase substrate to develop a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using purified mucin.
-
Quantify the amount of mucin in each sample based on the standard curve.
-
Compare the amount of mucin secreted in response to the agonist and control peptides.
-
Conclusion
This compound is an essential tool for researchers studying the function of Protease-Activated Receptor 2. Its consistent lack of biological activity in a variety of assays provides the necessary negative control to validate the specificity of effects induced by the PAR2 agonist SLIGKV-NH2. The data and protocols presented in this guide offer a comprehensive resource for the design and interpretation of experiments aimed at understanding the complex roles of PAR2 in health and disease. By employing this control peptide, researchers can ensure the rigor and reliability of their findings in the ever-evolving field of GPCR pharmacology.
References
- 1. Proinflammatory and proliferative responses of human proximal tubule cells to PAR-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that PAR-1 and PAR-2 mediate prostanoid-dependent contraction in isolated guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 (PAR-2) is a weak enhancer of mucin secretion by human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Characteristics of the VKGILS-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the fundamental characteristics of the VKGILS-NH2 peptide. VKGILS-NH2 is a hexapeptide amide that serves as an essential negative control in research focused on Protease-Activated Receptor 2 (PAR2). This document details its physicochemical properties, its primary role as an inactive analog to the PAR2 agonist SLIGKV-NH2, and the relevant biological pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays in which VKGILS-NH2 is commonly employed and presents comparative data to illustrate its intended function.
Physicochemical Properties
The basic physicochemical characteristics of the VKGILS-NH2 peptide are summarized in the table below. These properties are critical for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | [1] |
| Molecular Weight | 614.79 g/mol | [1] |
| Molecular Formula | C28H54N8O7 | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble to 2 mg/ml in water | [1] |
| Appearance | White solid | |
| Storage | Store at -20°C | |
| CAS Number | 942413-05-0 |
Core Function: A Negative Control for PAR2 Activation
VKGILS-NH2 is the reversed amino acid sequence of the potent Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2. Its primary and critical function in research is to serve as a negative control in experiments designed to investigate the biological effects of PAR2 activation. Due to its scrambled sequence, VKGILS-NH2 does not activate PAR2 and, consequently, should not elicit the downstream cellular responses observed with its active counterpart. This lack of activity has been noted in various assays, including those measuring DNA synthesis. The use of VKGILS-NH2 is crucial for demonstrating the specificity of the observed effects to PAR2 activation by SLIGKV-NH2.
Relevant Biological Context: The PAR2 Signaling Pathway
As VKGILS-NH2 is an inactive control for a PAR2 agonist, understanding the PAR2 signaling pathway is essential for interpreting experimental results. PAR2 is a G-protein-coupled receptor (GPCR) that, upon activation by agonists like SLIGKV-NH2, initiates a cascade of intracellular events. A simplified representation of this pathway is illustrated below.
Caption: Simplified PAR2 signaling cascade initiated by an agonist.
Data Presentation: Comparative Analysis
The efficacy of VKGILS-NH2 as a negative control is demonstrated by its lack of biological activity in direct comparison to its active counterpart, SLIGKV-NH2. The following table summarizes data from a study on mucin secretion by human bronchial epithelial cells, where a control peptide with the reversed amino acid sequence of SLIGKV-NH2 was used.
| Treatment | Concentration (µM) | Mucin Secretion (% of Control) |
| Control | - | 100 |
| SLIGKV-NH2 | 100 | ~120 |
| SLIGKV-NH2 | 1000 | ~125 |
| VKGILS-NH2 (Control Peptide) | 100 | No significant change |
| VKGILS-NH2 (Control Peptide) | 1000 | No significant change |
| *denotes a statistically significant increase. | ||
| (Data adapted from a study on mucin secretion where a reversed amino acid sequence control peptide was used.) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments where VKGILS-NH2 would be used as a negative control.
Solid-Phase Peptide Synthesis (SPPS) of VKGILS-NH2
A generalized protocol for the synthesis of a peptide amide like VKGILS-NH2 using Fmoc chemistry is provided below.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, suitable for producing C-terminally amidated peptides.
-
Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH for VKGILS-NH2) using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin again with DMF.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Leu, Ile, Gly, Lys(Boc), Val).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Protocol:
-
Cell Culture: Plate cells expressing PAR2 (e.g., HEK293 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of the PAR2 agonist (SLIGKV-NH2) and the negative control (VKGILS-NH2).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the peptide solutions and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm). An increase in fluorescence indicates a rise in intracellular calcium.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of SLIGKV-NH2 or VKGILS-NH2. Include a vehicle-only control. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytokine Release (ELISA) Assay
This assay quantifies the concentration of a specific cytokine (e.g., IL-6 or IL-8) released by cells into the culture medium.
Protocol:
-
Cell Stimulation: Culture cells in a plate and treat them with SLIGKV-NH2 or VKGILS-NH2 for a specified time to induce cytokine release.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add an enzyme-conjugated streptavidin (e.g., HRP).
-
Wash and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by comparison to a standard curve.
Conclusion
VKGILS-NH2 is an indispensable tool for research involving the PAR2 receptor. Its fundamental characteristic as an inactive, reverse-sequence control for the PAR2 agonist SLIGKV-NH2 allows for the rigorous validation of experimental findings. This guide provides the core technical information, including physicochemical properties, relevant signaling pathways, comparative data, and detailed experimental protocols, to facilitate the effective and appropriate use of VKGILS-NH2 in a research setting.
References
Methodological & Application
Application Notes and Protocols for VKGILS-NH2 TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VKGILS-NH2 TFA is a synthetic peptide that serves as an essential negative control in cell culture experiments investigating the protease-activated receptor 2 (PAR2) signaling pathway.[1][2] It is the reversed amino acid sequence of the PAR2 agonist peptide, SLIGKV-NH2. Due to this reversed sequence, this compound is biologically inactive and should not elicit cellular responses mediated by PAR2 activation.[1][2] Its primary application is to ensure that any observed effects from the active PAR2 agonist are specific to receptor activation and not due to non-specific peptide effects, the solvent, or the experimental conditions. Proper use of this control peptide is critical for the validation and interpretation of experimental results.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Sequence | H-Val-Lys-Gly-Ile-Leu-Ser-NH2 trifluoroacetate salt |
| Molecular Formula | C27H51N7O6 · (C2F3O2H)x |
| Molecular Weight | 585.74 (net peptide) |
| Purity | Typically >95% |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in sterile water or cell culture medium. For hydrophobic peptides, a small amount of DMSO may be used for initial solubilization.[3] |
| Storage | Store lyophilized peptide at -20°C to -80°C. Reconstituted stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Key Applications
-
Negative Control for PAR2 Activation: Used alongside PAR2 agonists (e.g., SLIGRL-NH2 or trypsin) to demonstrate the specificity of the observed biological effects.
-
Validation of Cellular Assays: Helps to rule out false-positive results in assays measuring downstream effects of PAR2 signaling, such as calcium mobilization, cytokine release, or cell proliferation.
-
Drug Development Screening: Employed in high-throughput screening campaigns to identify specific PAR2 modulators by differentiating true hits from compounds with non-specific activities.
Experimental Protocols
Reconstitution of this compound
It is crucial to properly handle and dissolve the peptide to maintain its integrity and ensure accurate concentrations in your experiments.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
For potentially hydrophobic peptides, sterile dimethyl sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Pre-cool all solutions and tubes: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Aqueous Solvents (Primary Recommendation): For most applications, sterile water or PBS are the recommended solvents. Add the required volume of solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mM). Gently vortex or pipette up and down to dissolve the peptide completely.
-
Organic Solvents (If Necessary): If the peptide is difficult to dissolve in aqueous solutions, a small amount of sterile DMSO can be used to create a concentrated stock solution. Subsequently, this stock can be diluted with sterile water or culture medium to the final working concentration. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).
-
Aliquot and Store: Aliquot the reconstituted peptide into single-use, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
Cell Culture Treatment Protocol
This protocol outlines the general steps for treating cells in culture with this compound as a negative control alongside a PAR2 agonist.
Materials:
-
Cultured cells expressing PAR2 (e.g., HT-29, various endothelial or epithelial cells)
-
Complete cell culture medium
-
PAR2 agonist (e.g., SLIGRL-NH2 or trypsin)
-
Reconstituted this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Starvation (Optional but Recommended): For many signaling studies, it is beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.
-
Preparation of Working Solutions: On the day of the experiment, thaw the aliquots of the PAR2 agonist and this compound. Prepare working solutions by diluting the stock solutions in a serum-free or complete culture medium to the desired final concentrations. A typical concentration range for peptide controls is 1-100 µM, which should match the concentration of the active peptide being used.
-
Treatment:
-
Untreated Control: Add only the vehicle (e.g., culture medium with the same final concentration of DMSO, if used) to a set of wells.
-
Negative Control (this compound): Add the prepared this compound working solution to another set of wells.
-
Positive Control (PAR2 Agonist): Add the prepared PAR2 agonist working solution to a third set of wells.
-
-
Incubation: Incubate the cells for the desired period, which can range from minutes for signaling pathway studies (e.g., calcium flux) to hours or days for gene expression or cell proliferation assays.
-
Downstream Analysis: Following incubation, proceed with the specific downstream assay to assess the cellular response (e.g., cell lysis for Western blotting, RNA extraction for qPCR, or a cell viability assay).
Expected Results
As this compound is a biologically inactive control peptide, it is expected to have no significant effect on PAR2-mediated signaling pathways. In a well-designed experiment, the results for the cells treated with this compound should be comparable to the untreated or vehicle-treated control group. Any significant cellular response observed with the PAR2 agonist, but not with this compound, can be attributed to the specific activation of PAR2.
Visualizing Experimental Design and Concepts
Caption: Experimental workflow for a typical PAR2 activation assay.
Caption: Conceptual diagram of PAR2 agonist vs. inactive control peptide.
Troubleshooting
| Issue | Possible Cause | Solution |
| Variability between replicates | Inconsistent cell seeding, inaccurate pipetting of peptides, or peptide degradation. | Ensure uniform cell seeding. Use calibrated pipettes and low-protein binding tips. Prepare fresh dilutions of peptides for each experiment and avoid repeated freeze-thaw cycles. |
| Effect observed with this compound | The peptide batch may be contaminated, the concentration used may be too high leading to non-specific effects, or the observed effect is not PAR2-mediated. | Verify the purity of the peptide. Perform a dose-response curve to ensure the concentration is not causing off-target effects. Use other negative controls, such as a different scrambled peptide, to confirm the non-specific nature of the response. |
| No effect observed with the PAR2 agonist | The cells may not express functional PAR2, the agonist may have degraded, or the assay is not sensitive enough. | Confirm PAR2 expression via qPCR or Western blotting. Use a fresh aliquot of the agonist. Optimize the assay conditions, such as incubation time and reagent concentrations. |
References
Application Notes and Protocols for VKGILS-NH2 TFA in Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VKGILS-NH2 is a synthetic peptide commonly utilized as a negative control in studies involving the activation of Protease-Activated Receptor 2 (PAR2).[1][2][3][4] It is the reverse amino acid sequence of the PAR2 agonist peptide, SLIGKV-NH2. Due to this reversed sequence, VKGILS-NH2 does not activate PAR2 and, consequently, does not trigger the associated intracellular signaling cascades. This makes it an ideal tool to ensure that the observed experimental effects are specifically due to PAR2 activation by the agonist peptide and not due to non-specific peptide effects. This document provides detailed application notes and protocols for the effective use of VKGILS-NH2 TFA in control experiments.
A critical consideration when using synthetic peptides is the presence of trifluoroacetic acid (TFA) as a counterion, a remnant from the peptide synthesis and purification process.[5] TFA can exert its own biological effects, including cytotoxicity and modulation of cell proliferation, which can confound experimental results. Therefore, it is imperative to account for the potential effects of TFA in experimental design.
Data Presentation: Recommended Concentrations
The appropriate concentration for VKGILS-NH2 as a negative control should be equivalent to the concentration of the PAR2 agonist (e.g., SLIGKV-NH2) being used in the experiment. The following table summarizes typical concentrations of PAR2 agonists used in various experimental systems.
| Experimental System | Agonist Peptide | Typical Concentration Range | Reference Assay |
| Cell Culture (e.g., HEK293, NCTC2544) | SLIGKV-NH2 | 1 µM - 100 µM | Calcium Flux Assay |
| Cell Culture (e.g., Human Kidney Cells) | 2-furoyl-LIGRLO-NH2 | 1 µM - 15 µM | Gene Expression Profiling, Cytokine Secretion |
| Isolated Tissues (e.g., guinea-pig gallbladder) | SLIGKV-NH2 | 10 µM - 100 µM | Muscle Contraction Assays |
| In Vivo (e.g., rat paw) | SLIGKV-NH2 | 100 µg - 500 µg (per paw) | Edema Formation |
Note: The optimal concentration should be determined empirically for each specific cell type and experimental condition. It is recommended to perform a dose-response curve for the PAR2 agonist to determine the EC50, and then use the corresponding concentration of VKGILS-NH2.
Signaling Pathways
VKGILS-NH2 is designed to be an inactive control, and therefore should not initiate the PAR2 signaling cascade. The following diagram illustrates the canonical PAR2 signaling pathway that is activated by agonists like SLIGKV-NH2, but not by VKGILS-NH2.
References
Application of VKGILS-NH2 TFA in Calcium Imaging Assays: A Negative Control for PAR2 Activation
Application Notes
Introduction
Protease-activated receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, pain, and vasodilation. Unlike typical GPCRs that are activated by ligand binding, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases, such as trypsin. This cleavage unmasks a tethered ligand sequence that binds to and activates the receptor, initiating downstream signaling cascades. A key consequence of PAR2 activation is the mobilization of intracellular calcium ([Ca2+]i), making calcium imaging a primary method for studying PAR2 signaling.
The synthetic peptide SLIGKV-NH2 corresponds to the tethered ligand sequence of human PAR2 and is widely used as a selective agonist to study the receptor's function. To ensure the specificity of the observed effects, a reliable negative control is essential. VKGILS-NH2 TFA is the trifluoroacetate salt of VKGILS-NH2, a peptide with a reversed amino acid sequence of the PAR2 agonist SLIGKV-NH2. Due to its altered sequence, VKGILS-NH2 does not activate PAR2 and, therefore, does not elicit downstream signaling events such as intracellular calcium mobilization. Its use as a negative control allows researchers to distinguish between specific PAR2-mediated effects and non-specific or off-target effects of the agonist peptide.
Principle of Use in Calcium Imaging
In a typical calcium imaging assay, cells expressing PAR2 are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. Upon stimulation with the PAR2 agonist SLIGKV-NH2, a transient increase in intracellular calcium is observed, which is detected as a change in fluorescence intensity. In contrast, treatment with the same concentration of the negative control peptide, this compound, should not result in a significant change in intracellular calcium levels. This confirms that the calcium response observed with SLIGKV-NH2 is specifically due to the activation of PAR2.
The PAR2 signaling pathway leading to calcium mobilization is depicted below:
Caption: PAR2 signaling pathway leading to calcium release.
Data Presentation
The efficacy of SLIGKV-NH2 as a PAR2 agonist and the inactivity of VKGILS-NH2 as a negative control have been demonstrated in vivo. The following table summarizes data from a study investigating the effects of these peptides on forearm blood flow in humans, a physiological response downstream of PAR2 activation and calcium signaling in endothelial cells.
| Peptide | Dose (nmol/min) | Change in Forearm Blood Flow (%) |
| SLIGKV-NH2 (PAR2 Agonist) | 16 | 50 ± 15 |
| 800 | 150 ± 30 | |
| 1600 | 250 ± 50 | |
| VKGILS-NH2 (Negative Control) | 16 | No significant change |
| 800 | No significant change | |
| 1600 | No significant change |
Data adapted from Robin et al., Circulation, 2003.[1][2]
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using Fura-2 AM
This protocol describes a representative experiment to measure intracellular calcium mobilization in response to PAR2 activation in a cultured cell line (e.g., HEK293 cells stably expressing human PAR2, or primary endothelial cells).
Materials:
-
This compound (Negative Control Peptide)
-
SLIGKV-NH2 (PAR2 Agonist Peptide)
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Cells expressing PAR2 (e.g., HEK293-PAR2)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Experimental Workflow:
Caption: Workflow for a calcium imaging experiment.
Procedure:
-
Cell Preparation: a. Seed cells expressing PAR2 into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. b. Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization. b. Aspirate the culture medium from the cells and wash once with HBS. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBS to remove any extracellular dye. e. Add fresh HBS to each well and allow the cells to equilibrate for 15-30 minutes at room temperature to allow for de-esterification of the Fura-2 AM.
-
Calcium Measurement: a. Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric calcium imaging. b. Measure the baseline fluorescence by exciting the cells alternately at 340 nm and 380 nm and recording the emission at 510 nm for a short period (e.g., 30-60 seconds). c. Add the PAR2 agonist (SLIGKV-NH2) or the negative control peptide (this compound) at the desired final concentration (e.g., 1-100 µM). It is recommended to perform a dose-response for the agonist. d. Immediately after adding the compounds, continuously record the fluorescence at both excitation wavelengths for several minutes to capture the transient calcium response. e. As a positive control for cell viability and dye loading, at the end of the experiment, add a calcium ionophore like ionomycin to elicit a maximal calcium response.
-
Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380). b. The change in intracellular calcium concentration is proportional to the change in this ratio from the baseline. c. Plot the F340/F380 ratio over time to visualize the calcium transient. d. Compare the response elicited by SLIGKV-NH2 to the lack of response with this compound.
Expected Results:
-
SLIGKV-NH2: A rapid, transient increase in the F340/F380 ratio, indicating an increase in intracellular calcium.
-
This compound: No significant change in the F340/F380 ratio from the baseline, demonstrating that it does not activate PAR2 to induce calcium mobilization.
By following these protocols and utilizing this compound as a negative control, researchers can confidently attribute observed calcium signaling events to the specific activation of PAR2 by its agonist, thereby ensuring the validity and reliability of their experimental findings.
References
Application Notes and Protocols for Studying PAR2 Signaling Using VKGILS-NH2 TFA as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Activation of PAR2 is initiated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase, exposing a tethered ligand that binds to the receptor and triggers downstream signaling cascades. Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2, are potent agonists of PAR2 and are widely used to study its function.
In any robust experimental design, the use of appropriate controls is paramount to ensure the specificity of the observed effects. For studies involving the PAR2 agonist SLIGKV-NH2, the peptide VKGILS-NH2 TFA serves as an essential negative control . VKGILS-NH2 is a reverse-sequence peptide of SLIGKV-NH2 and has been shown to be inactive at the PAR2 receptor.[2][3] Its use allows researchers to distinguish between specific PAR2-mediated effects and non-specific effects of the peptide treatment.
These application notes provide detailed protocols for utilizing this compound as a negative control in two key assays for studying PAR2 signaling: intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.
PAR2 Signaling Pathways
PAR2 activation initiates a complex network of intracellular signaling pathways. The canonical pathway involves the coupling of PAR2 to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Additionally, PAR2 can couple to other G proteins, such as Gαi and Gα12/13, and can also signal through β-arrestin-dependent pathways, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Data Presentation
The following tables summarize the expected quantitative data when using SLIGKV-NH2 as a PAR2 agonist and this compound as a negative control in PAR2-expressing cells.
Table 1: Intracellular Calcium Mobilization
| Compound | Concentration Range | EC50 | Maximum Response (% of baseline) |
| SLIGKV-NH2 | 1 nM - 100 µM | ~1-10 µM | Significant increase |
| This compound | 1 nM - 100 µM | Not Applicable | No significant increase |
Table 2: ERK Phosphorylation
| Compound | Concentration | Treatment Time | p-ERK/Total ERK Ratio (Fold Change) |
| Vehicle Control | - | 5-15 min | 1.0 |
| SLIGKV-NH2 | 10 µM | 5-15 min | > 2.0 |
| This compound | 10 µM | 5-15 min | ~1.0 |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to PAR2 activation using a fluorescent calcium indicator.
Materials:
-
PAR2-expressing cells (e.g., HT-29, HEK293-PAR2)
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
SLIGKV-NH2 (PAR2 agonist)
-
This compound (Negative control)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding:
-
Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare stock solutions of SLIGKV-NH2 and this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the peptides in HBSS to the desired final concentrations (e.g., 2X the final assay concentration).
-
-
Assay Measurement:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the plate reader's automated injector, add 100 µL of the 2X compound solutions to the corresponding wells.
-
Immediately begin kinetic measurement of fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the peak fluorescence response against the log of the agonist concentration to generate a dose-response curve for SLIGKV-NH2.
-
The response to this compound should be plotted similarly to demonstrate its lack of activity.
-
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK (p-ERK) as a downstream marker of PAR2 activation.
References
Application Notes: VKGILS-NH2 TFA as a Negative Control in IL-8 Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-8 (IL-8), a pro-inflammatory chemokine, plays a pivotal role in various physiological and pathological processes, including inflammation and angiogenesis. Its secretion is often mediated by the activation of G protein-coupled receptors, such as Protease-Activated Receptor 2 (PAR2). In vitro assays designed to study PAR2 activation and subsequent IL-8 release are crucial for understanding inflammatory mechanisms and for the development of novel therapeutics.
A key component of a robust IL-8 release assay is the inclusion of appropriate controls to ensure the specificity of the response. VKGILS-NH2 TFA is the trifluoroacetate salt of the peptide VKGILS-amide. This peptide is the reverse amino acid sequence of the PAR2 agonist, SLIGKV-NH2. Due to its altered sequence, VKGILS-NH2 does not activate PAR2 and, consequently, does not trigger downstream signaling events that lead to IL-8 release.[1][2] This makes it an ideal negative control for experiments investigating PAR2-mediated cytokine release. These application notes provide a comprehensive overview, experimental protocols, and data interpretation guidelines for utilizing this compound as a negative control in IL-8 release assays.
Principle of Use
In studies of PAR2-mediated inflammation, a common approach is to use synthetic peptides that mimic the tethered ligand exposed upon proteolytic cleavage of the receptor. The peptide SLIGRL-NH2, a potent PAR2 agonist, is frequently used to stimulate cells and induce a signaling cascade that results in the production and release of IL-8.[3][4] To demonstrate that the observed IL-8 release is a direct result of PAR2 activation and not due to non-specific peptide effects, a negative control peptide is essential.
VKGILS-NH2 serves this purpose. Its amino acid sequence is a reversal of a known PAR2 agonist, rendering it unable to bind to and activate the receptor.[1] Therefore, in an IL-8 release assay, cells treated with this compound should exhibit IL-8 levels comparable to that of untreated or vehicle-treated cells, whereas cells treated with a PAR2 agonist should show a significant increase in IL-8 secretion.
Data Presentation
The following table summarizes representative quantitative data from an IL-8 release assay in A549 human lung epithelial cells. Cells were stimulated with a PAR2 agonist (SLIGRL-NH2), this compound (Negative Control), or a vehicle control for 18 hours. IL-8 concentration in the cell culture supernatant was quantified by ELISA.
| Treatment Group | Concentration (µM) | Mean IL-8 Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Vehicle Control (PBS) | - | 150 | 25 |
| PAR2 Agonist (SLIGRL-NH2) | 100 | 1250 | 150 |
| Negative Control (this compound) | 100 | 165 | 30 |
Data are representative and compiled based on typical results reported in the literature.
Experimental Protocols
Protocol 1: Cell-Based IL-8 Release Assay
This protocol outlines the stimulation of a human cell line (e.g., A549 or HEK-293) with a PAR2 agonist and the corresponding negative control, this compound, followed by the collection of supernatant for IL-8 analysis.
Materials:
-
Human epithelial cell line (e.g., A549, ATCC® CCL-185™)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
PAR2 Agonist (e.g., SLIGRL-NH2)
-
This compound (Negative Control)
-
24-well cell culture plates
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Culture A549 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed 1 x 10^5 cells per well in a 24-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Stimulation:
-
Prepare stock solutions of the PAR2 agonist and this compound in sterile PBS or an appropriate solvent.
-
The day of the experiment, gently aspirate the culture medium from the wells and wash once with sterile PBS.
-
Add 500 µL of serum-free medium to each well.
-
Add the PAR2 agonist, this compound, or vehicle control to the respective wells to achieve the final desired concentration (e.g., 100 µM).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Supernatant Collection:
-
Following incubation, carefully collect the supernatant from each well into sterile microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new, labeled tubes. The samples are now ready for IL-8 quantification by ELISA or can be stored at -80°C for later analysis.
-
Protocol 2: Quantification of IL-8 by ELISA
This protocol provides a general outline for a sandwich ELISA to measure the concentration of IL-8 in the collected cell culture supernatants. It is recommended to follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
Human IL-8 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Collected cell culture supernatants
-
Wash Buffer (typically PBS with 0.05% Tween-20)
-
Assay Diluent (as provided in the kit)
-
96-well microplate reader
Procedure:
-
Plate Preparation:
-
Coat a 96-well plate with the capture antibody overnight at 4°C or as specified by the kit manufacturer.
-
Wash the plate 3-4 times with Wash Buffer.
-
Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant IL-8 standard provided in the kit.
-
Add 100 µL of standards and samples (collected supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3-4 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 3-4 times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: PAR2 signaling pathway leading to IL-8 release.
Experimental Workflow
Caption: Experimental workflow for IL-8 release assay.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction for formation/release of interleukin-8 caused by a PAR2-activating peptide in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR2 triggers IL-8 release via MEK/ERK and PI3-kinase/Akt pathways in GI epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Stock Solutions of VKGILS-NH2 TFA for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The peptide VKGILS-NH2 is a synthetic hexapeptide commonly used as a negative control in biological assays involving Protease-Activated Receptor 2 (PAR2).[1][2] It is the reversed amino acid sequence of the PAR2 agonist, SLIGKV-NH2, and is designed to be biologically inactive, showing no effect on cellular processes like DNA synthesis.[1][2] Accurate and reproducible experimental results hinge on the correct preparation of peptide stock solutions.
Synthetic peptides are typically supplied as lyophilized powders with trifluoroacetic acid (TFA) as a counter-ion, a remnant from the synthesis and purification process.[3] While often present, TFA is not inert and can significantly impact biological assays by altering pH, inducing cytotoxicity, or changing the peptide's physicochemical properties. These application notes provide detailed protocols for the reconstitution of VKGILS-NH2 TFA, assessment of potential TFA interference, and an optional procedure for counter-ion exchange.
Properties and Materials
Peptide Specifications
A summary of the key properties of VKGILS-NH2 is provided below.
| Property | Value | Reference |
| Full Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | MedChemExpress, Selleck Chemicals |
| Molecular Formula | C27H52N8O7 (as free base) | - |
| Molecular Weight | 616.75 g/mol (as free base) | |
| Biological Activity | Inactive control for PAR2 |
Note: The actual weight of the lyophilized product is higher than the peptide's molecular weight due to the presence of TFA counter-ions and bound water. The net peptide content can vary from 60-90%.
Required Materials and Equipment
-
Lyophilized this compound peptide
-
Sterile, nuclease-free deionized water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium trifluoroacetate (NaTFA) for control experiments
-
Hydrochloric acid (HCl), 100 mM solution for counter-ion exchange
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
-
Sterile microcentrifuge tubes for aliquoting
-
-20°C and -80°C freezers
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution from the lyophilized peptide.
Workflow for Standard Stock Solution Preparation
Caption: Workflow for preparing peptide stock solutions.
Procedure:
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection: For most short peptides like VKGILS-NH2, sterile water is the recommended starting solvent. If solubility is limited, a small amount of an organic solvent like DMSO can be used initially.
| Solvent | Use Case & Considerations |
| Sterile Water | First choice. Suitable for most charged/hydrophilic peptides. Avoids introducing organic solvents that might affect assays. |
| PBS (pH 7.4) | Can be used if the final application requires it, but high salt content can sometimes reduce peptide solubility. |
| DMSO | Use for hydrophobic peptides. Dissolve peptide in a minimal volume of 100% DMSO first, then slowly add aqueous buffer to the desired concentration. Final DMSO concentration in assays should typically be <0.5%. |
-
Calculate Solvent Volume: To create a 10 mM stock solution, use the following formula. It is critical to account for the net peptide content , which is often provided on the manufacturer's datasheet. If not, assume a conservative estimate (e.g., 70%) or use the gross weight, acknowledging the concentration will be an approximation.
Volume (µL) = (Mass of Peptide (mg) / Molecular Weight ( g/mol )) * Net Peptide Content (%) * 100,000
Example: For 1 mg of peptide with a molecular weight of 616.75 and 70% net peptide content: Volume (µL) = (1 / 616.75) * 0.70 * 100,000 ≈ 113.5 µL
-
Dissolution: Using a calibrated pipette, add the calculated volume of the chosen solvent to the vial. Vortex gently until the peptide is fully dissolved. A brief sonication in a water bath can assist with difficult-to-dissolve peptides.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.
| Storage Temperature | Duration | Notes |
| -20°C | 1 Month | Suitable for short-term storage. |
| -80°C | 6 Months | Recommended for long-term storage. |
Protocol 2: Assessing the Biological Impact of TFA
Since TFA can be cytotoxic or otherwise interfere with biological assays, it is crucial to determine its effect in your specific experimental system. This protocol establishes a dose-response curve for the TFA salt alone.
Procedure:
-
Prepare NaTFA Stock: Prepare a high-concentration stock solution of sodium trifluoroacetate (NaTFA) in the same culture medium or assay buffer used for your experiments.
-
Serial Dilutions: Create a series of dilutions of the NaTFA stock to cover a broad concentration range (e.g., 1 µM to 1 mM).
-
Run Control Experiment: In your assay (e.g., a cell viability MTT assay), expose the cells to the various concentrations of NaTFA for the same duration as your planned peptide experiment.
-
Analyze Data: Plot the assay response (e.g., % cell viability) against the TFA concentration. This will reveal the concentration at which TFA begins to exert a biological effect, allowing you to determine a safe maximum concentration of your peptide stock to use in subsequent experiments.
Decision Workflow for Handling TFA
Caption: Decision-making workflow for TFA interference.
Protocol 3: Optional - TFA Counter-Ion Exchange to Hydrochloride (HCl)
If Protocol 2 indicates that TFA interferes with your assay, or for sensitive applications like in vivo studies, exchanging TFA for a more biologically compatible counter-ion like chloride is recommended. This procedure uses repeated lyophilization with a dilute acid.
Procedure:
-
Initial Dissolution: Dissolve the lyophilized this compound in sterile water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a 100 mM HCl solution to the dissolved peptide to reach a final HCl concentration of 10 mM. Let the solution stand at room temperature for at least one minute.
-
First Lyophilization: Freeze the solution rapidly (e.g., in a dry ice/ethanol bath or liquid nitrogen) and lyophilize overnight until all liquid is removed.
-
Repeat Cycles: Re-dissolve the resulting peptide hydrochloride salt powder in a 10 mM HCl solution. Repeat the freezing and lyophilization step. This cycle should be performed a total of three times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, the peptide is now in the hydrochloride salt form. It can be reconstituted using the methods described in Protocol 1 for use in your assays.
Conceptual Diagram of TFA Interference
Caption: Potential interference of TFA counter-ions.
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle lyophilized peptide powder with care to avoid inhalation or contact with skin.
-
DMSO is an organic solvent that can penetrate the skin; handle with caution.
-
TFA is a strong acid. While present in small amounts as a salt, care should be taken. The HCl used for counter-ion exchange is also corrosive.
By following these detailed protocols and considering the potential impact of TFA, researchers can ensure the preparation of high-quality VKGILS-NH2 stock solutions, leading to more reliable and reproducible data in their biological assays.
References
Application Notes and Protocols: VKGILS-NH2 TFA in Inflammation and Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VKGILS-NH2 TFA is a valuable tool in the study of inflammation and pain, specifically serving as a negative control for studies involving the activation of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that plays a significant role in inflammatory processes and nociceptive signaling.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus, which exposes a tethered ligand that initiates downstream signaling. Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2, can be used to study the effects of PAR2 activation.
VKGILS-NH2 is the reverse sequence of the PAR2 agonist peptide SLIGKV-NH2. Due to this reversed amino acid sequence, VKGILS-NH2 does not activate PAR2 and is therefore used to demonstrate the specificity of the effects observed with the agonist peptide.[3] For instance, studies have shown that while SLIGKV-NH2 induces dose-dependent vasodilation, VKGILS-NH2 has no significant effect, confirming that the observed vasodilation is a PAR2-mediated event.[3] These application notes provide an overview of the use of this compound in common inflammation and pain models, detailed experimental protocols, and a summary of expected outcomes.
Data Presentation
The following table summarizes the expected outcomes when using this compound as a negative control in comparison to a PAR2 agonist (e.g., SLIGKV-NH2) in typical inflammation and pain models.
| Model/Assay | Parameter Measured | Expected Outcome with PAR2 Agonist (e.g., SLIGKV-NH2) | Expected Outcome with this compound (Control) |
| In Vitro: Calcium Imaging in Neurons/Epithelial Cells | Intracellular Calcium ([Ca2+]) Levels | Increased intracellular [Ca2+] | No significant change in intracellular [Ca2+] |
| In Vivo: Carrageenan-Induced Paw Edema | Paw Volume/Thickness (Edema) | Increased paw volume | No significant change in paw volume compared to vehicle |
| In Vivo: Formalin Test | Nocifensive Behaviors (Licking/Biting Time) | Increased licking/biting time in the late phase | No significant change in licking/biting time compared to vehicle |
| In Vivo: Mechanical Allodynia (von Frey Test) | Paw Withdrawal Threshold | Decreased paw withdrawal threshold | No significant change in paw withdrawal threshold compared to vehicle |
| In Vivo: Thermal Hyperalgesia (Hargreaves Test) | Paw Withdrawal Latency | Decreased paw withdrawal latency | No significant change in paw withdrawal latency compared to vehicle |
Signaling Pathways
Activation of PAR2 by an agonist like SLIGKV-NH2 initiates a cascade of intracellular signaling events that contribute to inflammation and pain. This compound, as a control, is not expected to trigger these pathways.
Caption: PAR2 signaling pathway in inflammation and pain.
Experimental Protocols
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory effects of compounds.[4] The injection of carrageenan, a strong chemical irritant, induces a local inflammatory response characterized by paw edema.
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: PAR2 Agonist (e.g., SLIGKV-NH2, dose to be determined by pilot studies)
-
Group 3: this compound (equimolar dose to the PAR2 agonist)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds (vehicle, PAR2 agonist, this compound, or positive control) via the desired route (e.g., intraperitoneal, subcutaneous) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Model: Formalin Test in Rodents
The formalin test is a model of tonic, localized pain and is used to assess the analgesic properties of compounds. It involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response and central sensitization.
Workflow:
Caption: Experimental workflow for the formalin test.
Detailed Protocol:
-
Animals: Male Swiss mice (20-25 g) or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization and Habituation: Acclimatize the animals as described above. On the day of the experiment, place the animals in individual observation chambers for at least 30 minutes to allow for habituation.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: PAR2 Agonist (e.g., SLIGKV-NH2, dose to be determined)
-
Group 3: this compound (equimolar dose to the PAR2 agonist)
-
Group 4: Positive control (e.g., Morphine, 5 mg/kg)
-
-
Compound Administration: Administer the test compounds 30-60 minutes before the formalin injection.
-
Induction of Nociception: Briefly restrain the animal and inject 20 µL of 2.5% formalin solution in saline into the plantar surface of the right hind paw.
-
Observation and Recording: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Early Phase: 0-5 minutes post-injection
-
Late Phase: 15-30 minutes post-injection
-
-
Data Analysis: Calculate the total time (in seconds) spent in nocifensive behavior for both the early and late phases for each animal. Compare the mean times between the different treatment groups.
Conclusion
This compound is an indispensable control peptide for researchers investigating the role of PAR2 in inflammation and pain. Its inability to activate PAR2 allows for the clear demonstration that the observed effects of PAR2-activating peptides are specific to the receptor. The protocols provided herein for the carrageenan-induced paw edema and formalin test models offer a robust framework for utilizing this compound in preclinical studies. By including this negative control, researchers can ensure the validity and specificity of their findings, ultimately contributing to a better understanding of PAR2-mediated pathophysiology and the development of novel therapeutics.
References
Troubleshooting & Optimization
VKGILS-NH2 TFA solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of VKGILS-NH2 TFA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: VKGILS-NH2 is a synthetic peptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser, with a C-terminal amide. It is often used as a negative control for the Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2.[1][2][3][4][5] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the peptide synthesis and purification process.
Q2: What are the basic properties of VKGILS-NH2?
A2: The fundamental properties of VKGILS-NH2 are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | |
| Molecular Formula | C28H54N8O7 | |
| Molecular Weight | 614.79 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Lyophilized white powder | |
| Storage | Store at -20°C for long-term stability. |
Q3: What is the expected solubility of this compound?
A3: VKGILS-NH2 is reported to be soluble in water up to 2 mg/mL. However, its sequence contains a significant number of hydrophobic amino acids (Val, Ile, Leu), which can lead to solubility challenges in purely aqueous solutions, especially at higher concentrations. Some suppliers also report high solubility in dimethyl sulfoxide (DMSO).
Q4: Why is my this compound not dissolving in water or buffer?
A4: Several factors can contribute to poor solubility of this compound in aqueous solutions:
-
Hydrophobicity: The peptide sequence has a high proportion of hydrophobic residues, which can lead to aggregation in aqueous environments.
-
Trifluoroacetate (TFA) Salt: The TFA counter-ion can influence the peptide's conformation and solubility. In some cases, TFA can promote aggregation.
-
pH of the Solution: The net charge of the peptide is pH-dependent. Solubility is often lowest near the peptide's isoelectric point (pI). Since VKGILS-NH2 contains a basic residue (Lys), adjusting the pH to be more acidic can improve solubility.
-
Concentration: The desired concentration may exceed the peptide's solubility limit in the chosen solvent.
Q5: How does the TFA salt form affect my experiments?
A5: Residual TFA from peptide synthesis can have several effects on your experiments. It is a strong acid and can alter the pH of your stock solution. Furthermore, TFA can be cytotoxic at certain concentrations and may interfere with cell-based assays. For sensitive biological experiments, it is important to be aware of the potential effects of TFA. If TFA is a concern, it can be exchanged for a more biocompatible counter-ion like acetate or hydrochloride through additional purification steps, though this is an advanced procedure.
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with this compound.
Initial Solubility Test Workflow
It is always recommended to test the solubility on a small amount of the peptide before dissolving the entire sample. The following workflow can help you determine the optimal solvent.
Caption: A stepwise workflow for troubleshooting initial peptide solubility.
Problem: The peptide does not dissolve in water or buffer.
Solution 1: Physical Dissolution Aids
-
Sonication: A brief sonication in a water bath can help break up aggregates and enhance dissolution.
-
Gentle Warming: Warming the solution to a temperature below 40°C can increase solubility. Avoid excessive heat, as it can degrade the peptide.
Solution 2: Adjusting the pH
VKGILS-NH2 has a net positive charge due to the lysine (K) residue. Therefore, dissolving it in a slightly acidic solution can improve solubility.
-
Recommended Solvents: Try dissolving the peptide in 10% aqueous acetic acid and then dilute it with your buffer.
Solution 3: Using an Organic Co-solvent
For highly hydrophobic peptides, using an organic solvent to create a stock solution is a common and effective strategy.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a good choice for initial solubilization due to its high dissolving power and compatibility with many biological assays at low final concentrations (typically <0.5%).
Problem: The peptide dissolves in an organic solvent but precipitates when diluted into an aqueous buffer.
This is a common issue when the peptide's solubility limit in the final aqueous solution is exceeded.
Solution: Slow Drop-wise Dilution
-
Prepare a concentrated stock solution of the peptide in 100% DMSO.
-
While vigorously vortexing or stirring your aqueous buffer, add the DMSO stock solution drop-by-drop very slowly. This prevents localized high concentrations of the peptide that can lead to immediate precipitation.
-
If turbidity appears, you have reached the solubility limit for those conditions.
Experimental Protocols
Protocol 1: Reconstitution of this compound in Aqueous Buffer
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile water or aqueous buffer (e.g., PBS, pH 7.4) to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide).
-
Gently vortex or swirl the vial to mix.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 second intervals, allowing the solution to cool in between.
-
Once dissolved, the solution should be clear. If any particulates remain, centrifuge the solution and use the supernatant.
-
For storage, aliquot the peptide solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using DMSO
-
Follow steps 1 and 2 from Protocol 1.
-
Add a small volume of 100% DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 50 µL of DMSO to 1 mg of peptide).
-
Gently vortex until the peptide is completely dissolved.
-
To prepare a working solution, slowly add the DMSO stock solution drop-wise to a stirring aqueous buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in your experimental setup is compatible with your assay (typically <0.5%).
Quantitative Solubility Data Summary
The following table summarizes the solubility of VKGILS-NH2 in various solvents. Note that the exact solubility can vary depending on the specific batch and purity of the peptide.
| Solvent | Reported Solubility | Notes |
| Water | Up to 2 mg/mL | May require sonication or gentle warming. |
| PBS (pH 7.4) | Similar to water | Solubility can be lower due to salt content. |
| 10% Acetic Acid | > 2 mg/mL | Recommended for basic peptides. |
| DMSO | ≥ 2.5 mg/mL | A good option for creating concentrated stock solutions. |
| DMSO/Saline/PEG300/Tween-80 (10:45:40:5) | ≥ 2.5 mg/mL | A complex solvent system for in vivo applications. |
Biological Context: PAR2 Signaling
VKGILS-NH2 is the inactive control peptide for the PAR2 agonist SLIGKV-NH2. PAR2 is a G-protein coupled receptor (GPCR) that is activated by serine proteases like trypsin. Activation of PAR2 leads to the coupling of G-proteins and the initiation of downstream signaling cascades, often associated with inflammation and pain.
Caption: Simplified PAR2 signaling pathway showing activation and downstream effectors.
References
how to dissolve VKGILS-NH2 TFA for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling VKGILS-NH2 TFA for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: VKGILS-NH2 is a synthetic peptide with the amino acid sequence Val-Lys-Gly-Ile-Leu-Ser, where the C-terminus is an amide (-NH2). It serves as a control peptide for the protease-activated receptor 2 (PAR2) agonist, SLIGKV-NH2. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common remnant from the purification process.[1]
Q2: How should I store the lyophilized this compound? A2: For long-term storage, lyophilized peptides should be kept in a sealed container with a desiccant at -20°C, or preferably at -80°C. Under these conditions, the peptide can be stable for several years.
Q3: What does the TFA salt form mean for my experiments? A3: Trifluoroacetic acid (TFA) is a strong acid used during peptide purification. Residual TFA counterions bound to the peptide can lower the pH of your stock solution and may exhibit toxicity in some cell lines or interfere with assay results. For sensitive cell-based assays, it is crucial to ensure the final concentration of TFA is minimal. For most applications, the high dilution factor from the stock solution to the final working concentration mitigates this issue. If abnormal responses are observed, consider switching to an acetate or HCl salt form of the peptide.
Q4: What is the best first step before dissolving my entire peptide sample? A4: Always perform a small-scale solubility test with a fraction of your peptide before dissolving the entire sample. This prevents the potential loss of valuable material if an incorrect solvent is chosen.
Q5: How should I handle the vial before opening it? A5: Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as lyophilized peptides are often hygroscopic. After warming, briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom.
Troubleshooting Guide
Q: My this compound is not dissolving in water, even though it has a positive charge. What should I do? A: While the lysine residue gives the peptide a net positive charge, the sequence is dominated by hydrophobic amino acids (Val, Ile, Leu), which significantly reduces its aqueous solubility. If sterile water fails, the recommended next step is to use an organic solvent.
-
Try dissolving the peptide in a small volume of 100% Dimethyl Sulfoxide (DMSO).
-
Once fully dissolved in DMSO, slowly add this stock solution dropwise to your stirring aqueous buffer or cell culture medium to reach the final desired concentration.
-
If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that medium. Gentle sonication can help improve dissolution.
Q: I observed precipitation when I added my peptide stock solution to the cell culture media. How can I fix this? A: This indicates that the peptide is not soluble in the final buffer or media, likely due to salts or other components. To resolve this:
-
Lower the Concentration: Your stock solution may be too concentrated. Try preparing a more dilute stock solution.
-
Modify the Dilution Step: Instead of adding the peptide stock directly to the full volume of media, add the stock to a smaller volume first and then bring it up to the final volume. Always add the concentrated peptide solution to the aqueous solution, not the other way around.
Q: My cells are showing signs of toxicity. Could the peptide solution be the cause? A: Yes, toxicity can stem from two primary sources: the solvent or the TFA counterions.
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Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture is non-toxic. A final concentration of 0.5% DMSO is widely considered safe for most cell lines, though it's best to keep it at 0.1% or lower if possible.
-
TFA Toxicity: TFA itself can be cytotoxic. If you have ruled out solvent toxicity, you may need to perform a salt exchange to replace the TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate. This typically involves dissolving the peptide in an HCl solution and re-lyophilizing, a process that should be repeated 2-3 times.
Q: My peptide precipitated after a freeze-thaw cycle. Is it still usable? A: Repeatedly freezing and thawing a peptide solution can compromise its integrity and lead to aggregation. It is highly recommended to aliquot your stock solution into single-use volumes after the initial reconstitution to avoid this problem. If precipitation occurs, you can try to redissolve it by gentle warming or sonication, but its effective concentration may be altered.
Data Summary
The choice of solvent is critical for successfully using this compound in cell-based assays. The following table summarizes the primary solvents and their recommended use.
| Solvent | Recommended Use | Pros | Cons & Considerations |
| Sterile, Deionized Water | Initial attempt for basic peptides. | Biologically compatible, no solvent toxicity. | May not be effective due to the high hydrophobicity of VKGILS-NH2. One source suggests solubility up to 2 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | Primary choice for hydrophobic peptides. | Excellent dissolving power for hydrophobic compounds. | Can be cytotoxic at concentrations >0.5%. Hygroscopic, so use freshly opened DMSO. |
| 10% Acetic Acid | Alternative for basic peptides that are insoluble in water. | Can improve solubility by ensuring the basic residue (Lys) is fully protonated. | The acidic pH may be incompatible with your cell culture system or downstream assays. |
Experimental Protocol: Reconstitution of this compound
This protocol provides a detailed methodology for preparing a stock solution and a final working solution for cell-based assays.
1. Pre-Reconstitution Steps
-
Place the sealed vial of lyophilized this compound in a desiccator and allow it to warm to room temperature for at least 15-20 minutes.
-
Briefly centrifuge the vial to pellet all the powder at the bottom.
2. Reconstitution to Create a Stock Solution (Organic Solvent Method)
-
Based on a prior solubility test, select 100% DMSO as the solvent.
-
Carefully add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the peptide. If needed, sonicate the solution for short bursts (e.g., 3 cycles of 10 seconds) to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
3. Preparation of the Final Working Solution
-
Determine the final concentration of this compound needed for your cell-based assay.
-
Prepare your cell culture medium or desired aqueous buffer in a sterile tube. Place it on a stirrer.
-
Slowly, add the required volume of the DMSO peptide stock drop-by-drop to the stirring buffer. Crucially, ensure the final concentration of DMSO does not exceed a cytotoxic level (e.g., <0.5%).
-
Continue stirring for a few minutes to ensure homogeneity.
4. Storage
-
Dispense the remaining stock solution into single-use, sterile aliquots.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Workflow for Dissolving this compound
Caption: Decision workflow for reconstituting this compound peptide.
References
potential off-target effects of high concentrations of VKGILS-NH2 TFA
Welcome to the technical support center for VKGILS-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to address potential issues, particularly off-target effects at high concentrations, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is VKGILS-NH2 and what is its intended biological role?
VKGILS-NH2 is a synthetic peptide. It is designed as a negative control for the peptide SLIGKV-NH2, which is an agonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3] VKGILS-NH2 consists of the reversed amino acid sequence of the active peptide.[1] Ideally, as a control, it should be biologically inactive and is reported to have no effect on DNA synthesis in cells. Any observed biological activity is therefore considered an off-target or unintended effect.
Q2: What are the potential sources of off-target effects when using high concentrations of this compound?
Potential off-target effects at high concentrations can arise from two primary sources:
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The Peptide Sequence (VKGILS-NH2): At sufficiently high concentrations, even peptides designed to be inactive can exhibit non-specific interactions with other proteins, lipids, or cellular structures. This could be due to weak, low-affinity binding to receptors, enzymes, or ion channels that is only detectable at micromolar or millimolar concentrations.
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The Trifluoroacetate (TFA) Salt: Peptides synthesized via solid-phase methods and purified by HPLC are typically delivered as TFA salts. Residual TFA can have its own biological activity, which may become significant at high peptide concentrations. These effects are well-documented and can include cytotoxicity, inhibition or stimulation of cell proliferation, and interference with cellular signaling pathways.
Q3: How can the TFA counter-ion specifically affect my experimental results?
Trifluoroacetic acid (TFA) is used during peptide cleavage and purification, and residual amounts remain as counter-ions to protonated amino groups in the final peptide product. The biological effects of TFA are a critical consideration:
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Cytotoxicity: TFA can be cytotoxic and inhibit cell proliferation in a dose-dependent manner, with effects observed at concentrations as low as 10 nM in some cell types like osteoblasts and chondrocytes.
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Altered Cell Growth: In some cell lines, such as murine glioma cells, TFA has been shown to stimulate cell growth and protein synthesis at higher (micromolar to millimolar) concentrations.
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Assay Interference: TFA's acidity can denature pH-sensitive proteins or enzymes in your assay. It can also act as an allosteric modulator of certain receptors, such as the glycine receptor.
-
In Vivo Immunogenicity: In animal studies, TFA can trifluoroacetylate endogenous proteins, which may elicit an antibody response.
Given these potential effects, it is crucial to run a "vehicle control" using TFA salt at a concentration equivalent to that present in your highest peptide dose. For highly sensitive applications, converting the peptide to a different salt form (e.g., hydrochloride or acetate) is recommended.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Reduced Cell Viability
Symptom: You observe significant cell death or a reduction in cell viability when treating cells with high concentrations of this compound, even though it's a control peptide.
| Potential Cause | Troubleshooting Step | Rationale |
| TFA-induced Toxicity | 1. Run a parallel experiment with a TFA salt solution (e.g., sodium TFA) at the same molar concentration as the TFA in your peptide stock. 2. Perform a dose-response curve for TFA alone to determine its IC50 in your cell line. | This will isolate the effect of the counter-ion from the peptide itself. Many cell types are sensitive to TFA. |
| Peptide Aggregation | 1. Check the peptide's solubility in your assay medium. 2. Visualize the culture under a microscope to look for precipitate. 3. Use a different solvent (e.g., DMSO, sterile water) for the initial stock and ensure sufficient dilution. | Peptide aggregates can be toxic to cells and cause inconsistent results. |
| Low Peptide Purity | 1. Verify the purity of your peptide batch via HPLC analysis. | Contaminants from the synthesis process could be responsible for the observed toxicity. Purity should ideally be ≥95%. |
| Contamination | 1. Ensure the peptide stock and all reagents are sterile. | Bacterial or fungal contamination can lead to cell death. |
Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting logic for unexpected cytotoxicity.
Guide 2: Inconsistent or Non-Reproducible Results
Symptom: The biological readout from your assay varies significantly between experiments when using this compound, particularly at high concentrations.
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Instability/Degradation | 1. Aliquot lyophilized peptide upon receipt to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -80°C for long-term use. 3. Avoid storing peptides in solution for extended periods. | Peptides can degrade over time, especially in solution, leading to a loss of effective concentration. |
| Inaccurate Quantification | 1. Peptides are hygroscopic; ensure accurate weighing or use a method like amino acid analysis for precise quantification. 2. Re-dissolve a fresh aliquot for each experiment. | The amount of peptide powder can be affected by absorbed water, leading to concentration errors. |
| Variable TFA Effects | 1. Ensure consistent batch and handling of assay media. | The buffering capacity of your media can influence the final pH and the biological effects of the acidic TFA counter-ion. |
| Assay Conditions | 1. Standardize all incubation times, temperatures, and cell densities. | Minor variations in protocol can be amplified at high peptide concentrations, leading to inconsistent outcomes. |
Experimental Protocols & Data
Protocol 1: Assessing Off-Target Cytotoxicity
This protocol uses a standard MTT assay to measure cell viability and determine if observed toxicity is due to the peptide or the TFA salt.
Methodology:
-
Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation:
-
Prepare a 2x concentrated serial dilution of this compound in your cell culture medium.
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Prepare a parallel 2x serial dilution of a TFA salt (e.g., Sodium Trifluoroacetate) where the molarity of TFA matches the concentration in the peptide dilution series.
-
Include a "medium only" negative control and a "lysis buffer" positive control.
-
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2x compound dilutions to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24-72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a SDS-HCl solution) to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
-
Readout: Measure the absorbance at 570 nm using a plate reader.
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Analysis: Calculate cell viability as a percentage relative to the "medium only" control and plot the dose-response curves.
Hypothetical Data Presentation:
The table below illustrates hypothetical IC50 (half-maximal inhibitory concentration) values from such an experiment, demonstrating how to distinguish between peptide and TFA effects.
| Compound | Cell Line: HEK293 (IC50) | Cell Line: SH-SY5Y (IC50) |
| This compound | 150 µM | 110 µM |
| Sodium TFA | 165 µM | 125 µM |
| VKGILS-NH2 HCl | > 500 µM | > 500 µM |
| (Note: Data are for illustrative purposes only.) |
An interpretation of this hypothetical data would suggest that the observed toxicity is primarily driven by the TFA counter-ion, as its IC50 is very similar to the peptide TFA salt, while the HCl salt of the peptide is non-toxic in the tested range.
Protocol 2: General Off-Target Binding Screen
To proactively screen for unintended interactions, a broad panel assay is recommended. This is typically performed as a service by specialized contract research organizations (CROs).
Methodology:
-
Target Selection: Choose a comprehensive screening panel. A common choice is a safety panel that includes a wide range of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.
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Assay Format: The CRO will typically use radioligand binding assays or functional enzymatic assays.
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Screening Concentration: Submit VKGILS-NH2 for screening at a single high concentration (e.g., 10 µM or 100 µM). This concentration should be well above the expected efficacious concentration of a corresponding active peptide.
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Data Analysis: The results are provided as a percentage of inhibition or activation for each target. A common threshold for a "hit" or significant interaction is >50% inhibition or activation.
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Follow-up: Any identified hits should be confirmed through full dose-response experiments to determine the potency (e.g., IC50 or EC50) of the off-target interaction.
Signaling Pathway Diagram: On-Target vs. Potential Off-Target
The diagram below illustrates the intended pathway for an active PAR2 agonist (SLIGKV-NH2) versus a hypothetical off-target effect of a control peptide at high concentrations, such as inhibiting a kinase in a separate pathway.
Caption: On-target PAR2 activation vs. hypothetical off-target kinase inhibition.
References
impact of TFA counterion on VKGILS-NH2 TFA experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the VKGILS-NH2 peptide, particularly concerning the potential impact of the trifluoroacetate (TFA) counterion.
Frequently Asked Questions (FAQs)
Q1: What is the TFA counterion and why is it present in my synthetic VKGILS-NH2 peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis of peptides. It serves as a cleavage agent to release the synthesized peptide from the solid-phase resin and is also used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] Consequently, synthetic peptides like VKGILS-NH2 are typically delivered as TFA salts, where the negatively charged TFA anion associates with positively charged sites on the peptide, such as the N-terminus and the side chains of basic amino acids like Lysine (K).[5]
Q2: My "inactive" control peptide, VKGILS-NH2, is showing unexpected cytotoxicity or biological activity in my cell-based assays. Could the TFA counterion be the cause?
A2: Yes, it is highly probable. While VKGILS-NH2 is designed as a biologically inactive control peptide (a reversed sequence of the PAR2 agonist SLIGKV-NH2), the residual TFA counterion is biologically active and can cause unintended effects. TFA can induce dose-dependent cytotoxicity, inhibit cell proliferation, and trigger apoptosis at concentrations as low as 10 nM. This can lead to the misinterpretation of results, where the "control" peptide appears to have an effect that is actually an artifact of TFA contamination.
Q3: How exactly can residual TFA interfere with my experiments?
A3: Residual TFA can interfere with a wide range of experiments through several mechanisms:
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Direct Cytotoxicity: TFA can disrupt cell membrane integrity and inhibit cell growth, which is a major concern in viability and proliferation assays. Effects have been observed where TFA suppresses the proliferation of osteoblasts and chondrocytes.
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Alteration of pH: As a strong acid (pKa ~0.23-0.52), TFA can lower the pH of your peptide stock solution and, subsequently, your assay medium. This can denature pH-sensitive proteins or alter enzymatic activity.
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Structural Changes: TFA ions can interact with the peptide, potentially altering its secondary structure (e.g., increasing helicity) and solubility.
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Assay-Specific Interference: TFA has a strong infrared (IR) absorbance band around 1673 cm⁻¹, which can overlap with the peptide's amide I band, complicating structural analysis via FTIR spectroscopy. It can also act as an unintended allosteric modulator of certain receptors, such as the glycine receptor.
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In Vivo Immune Response: Trifluoroacetylated proteins can elicit antibody responses and induce T-cell responses, which is a critical consideration for in vivo studies.
Q4: When should I consider removing TFA or using a different salt form of VKGILS-NH2?
A4: You should strongly consider TFA removal or using an alternative salt form (like acetate or hydrochloride) in the following situations:
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Cell-Based Assays: Any experiment involving live cells, especially those measuring viability, proliferation, signaling, or apoptosis. It is recommended to keep TFA levels below 1% for these applications.
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In Vivo Studies: To avoid potential toxicity and unwanted immune responses.
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pH-Sensitive Assays: Experiments where precise pH control is critical for enzymatic activity or receptor-ligand binding.
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Structural Studies: When using techniques like FTIR or CD spectroscopy where TFA could interfere with spectral data.
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High Sensitivity Assays: Any experiment where even nanomolar concentrations of a contaminant could produce false positive or negative results.
Troubleshooting Guides
Troubleshooting Unexpected Activity from VKGILS-NH2 Control Peptide
This workflow helps diagnose whether unexpected experimental results are due to TFA interference.
Caption: Troubleshooting workflow for VKGILS-NH2 experiments.
Visualizing TFA Interaction with VKGILS-NH2
The VKGILS-NH2 peptide contains a positively charged Lysine (K) residue and a free N-terminus, which are primary sites for electrostatic interaction with the negatively charged TFA counterion.
Caption: Interaction of TFA counterions with VKGILS-NH2.
Data Summary
Table 1: Reported Effects of TFA on Biological Assays
| Effect Type | Observation | TFA Concentration | Affected Assay/System | Reference |
| Cytotoxicity | Inhibition of cell proliferation, disruption of membrane integrity | As low as 10 nM | Cell-based assays | |
| Cell Growth Inhibition | Reduced cell numbers in fetal rat osteoblast cultures | 10 nM - 100 nM | Osteoblast proliferation | |
| pH Alteration | Strong acidity can denature proteins | N/A (dependent on final conc.) | Enzymatic and binding assays | |
| Structural Changes | Slight increase in helical peptide structures | N/A | CD Spectroscopy | |
| Immune Response | Induction of T-cell responses and antibody production | N/A | In vivo studies |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange (Lyophilization)
This is the most common and effective method for exchanging TFA with the more biologically compatible chloride (Cl⁻) counterion.
Materials:
-
VKGILS-NH2 TFA salt
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High-purity water (e.g., Milli-Q)
-
100 mM Hydrochloric Acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the peptide in high-purity water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk peptide modification.
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Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen until fully solid.
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Lyophilization: Lyophilize the frozen sample overnight or until all liquid is removed, resulting in a dry powder.
-
Repeat Cycles: To ensure complete exchange, repeat steps 1-5 at least two more times (for a total of three cycles), re-dissolving the lyophilized powder in the HCl solution each time.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as an HCl salt) in your desired experimental buffer at a concentration of approximately 2 mg/mL or as needed.
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method uses a resin to capture TFA ions and replace them with an alternative, such as acetate.
Materials:
-
This compound salt
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
High-purity water
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Chromatography column
Methodology:
-
Resin Preparation: Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.
-
Column Equilibration: Elute the column with 1 M sodium acetate to load the resin with acetate ions.
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Washing: Wash the column thoroughly with high-purity water to remove excess sodium acetate.
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Peptide Loading: Dissolve the this compound salt in high-purity water and apply it to the column.
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Elution & Collection: Elute the column with high-purity water. The peptide, now with the acetate counterion, will pass through while the TFA ions remain bound to the resin. Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.
Disclaimer: This guide is intended for informational purposes. Researchers should always consult primary literature and adhere to laboratory safety protocols. The specific impact of TFA can vary based on the peptide sequence, purity, and the sensitivity of the experimental system.
References
Technical Support Center: Optimizing VKGILS-NH2 TFA Stability in Long-Term Experiments
Welcome to the technical support center for the protease-activated receptor 2 (PAR2) control peptide, VKGILS-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and effective use of this peptide in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide that serves as a negative control for the PAR2 agonist peptide, SLIGKV-NH2.[1] Its amino acid sequence is a reversal of the active peptide, rendering it inactive towards the PAR2 receptor. Its primary use is in experiments to ensure that the observed biological effects are specific to PAR2 activation by the agonist peptide and not due to non-specific peptide effects. It has been shown to have no effect on DNA synthesis in cells.[1]
Q2: Why is the peptide supplied as a TFA salt?
A2: The trifluoroacetic acid (TFA) salt is a remnant from the solid-phase peptide synthesis and purification process, specifically from the cleavage and reverse-phase HPLC purification steps. While TFA is effective for these procedures, it's important to be aware of its presence as it can affect experimental outcomes.
Q3: What are the general recommendations for storing lyophilized this compound?
A3: For long-term storage, lyophilized this compound should be stored in a desiccated environment at -20°C or -80°C. When stored properly, the lyophilized powder is stable for extended periods.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare high-concentration stock solutions in a suitable solvent, such as sterile water or DMSO, and then aliquot them to avoid repeated freeze-thaw cycles. For aqueous solutions, solubility up to 2 mg/mL has been reported. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. Solutions are generally considered unstable and should be prepared fresh whenever possible.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect in Control Experiments
Possible Cause 1: Peptide Degradation
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Problem: this compound, like many peptides, is susceptible to degradation in solution, especially over long-term experiments. This can lead to a loss of its intended inertness, potentially causing unexpected or inconsistent results.
-
Solution:
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Fresh Preparation: Always prepare solutions fresh for each experiment. If this is not feasible, use aliquots that have been stored at -80°C and have undergone a minimal number of freeze-thaw cycles.
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pH and Buffer choice: The stability of peptides is often pH-dependent. Maintain a pH range of 5-7 for your experimental buffer, as extreme pH can accelerate hydrolysis of peptide bonds. The choice of buffer can also influence stability; phosphate buffers are generally a good starting point.
-
Temperature Control: During long experiments, keep the peptide solution on ice when not in use. Avoid leaving the peptide at room temperature for extended periods.
-
Possible Cause 2: Incorrect Peptide Concentration
-
Solution:
-
Accurate Measurement: Ensure accurate weighing of the lyophilized peptide. Be aware that lyophilized peptides can be hygroscopic.
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Spectrophotometric Quantification: For a more accurate concentration determination, consider measuring the absorbance at 280 nm if the peptide contains aromatic amino acids (VKGILS-NH2 does not, so this method is not suitable). Alternatively, a peptide quantification assay can be used.
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Issue 2: Suspected Peptide Adsorption to Labware
-
Problem: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration in your experiment.
-
Solution:
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Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips.
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Include a Carrier Protein: Adding a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1%, to your buffer can help to block non-specific binding sites on labware.
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Issue 3: Potential for TFA Counter-ion Interference
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Problem: The TFA counter-ion can sometimes interfere with biological assays.
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Solution:
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Counter-ion Exchange: If TFA interference is suspected, a counter-ion exchange can be performed. This typically involves techniques like HPLC or ion-exchange chromatography to replace TFA with a more biocompatible counter-ion, such as acetate or hydrochloride.
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Stability Data
| Condition | Storage Form | Recommended Temperature | General Stability |
| Long-Term Storage | Lyophilized Powder | -80°C or -20°C | Highly stable (months to years) |
| Short-Term Storage | Stock Solution (e.g., in DMSO) | -80°C | Up to 6 months |
| Stock Solution (e.g., in DMSO) | -20°C | Up to 1 month | |
| Working Solution | Aqueous Buffer | 4°C (on ice) | Hours to a few days (prepare fresh) |
| Aqueous Buffer | Room Temperature | Unstable (use immediately) |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay is used to determine if the control peptide, this compound, elicits an intracellular calcium response, which would indicate off-target effects.
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Cell Culture: Plate cells expressing PAR2 (e.g., HEK293 cells) in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
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Incubate the plate at 37°C for 45-60 minutes in the dark.
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-
Peptide Preparation: Prepare serial dilutions of the PAR2 agonist (SLIGKV-NH2) and the control peptide (this compound) in the assay buffer.
-
Fluorescence Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the agonist and control peptides to their respective wells.
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Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: The response to this compound should be negligible compared to the response elicited by the PAR2 agonist.
Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the control peptide on cell viability and proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
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Peptide Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the PAR2 agonist (SLIGKV-NH2) and the control peptide (this compound). Include a vehicle-only control.
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Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
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Data Analysis: The absorbance values for cells treated with this compound should be comparable to the vehicle control, indicating no effect on cell proliferation.[2]
Visualizing Experimental Logic and Pathways
Experimental Workflow for Assessing Peptide Stability and Activity
The following diagram outlines a logical workflow for researchers to confirm the stability and inactivity of their this compound control peptide before proceeding with long-term experiments.
Caption: Workflow for validating this compound stability and inactivity.
PAR2 Signaling Pathway
Activation of Protease-Activated Receptor 2 (PAR2) by its agonist leads to the activation of several downstream signaling cascades. As a control, this compound should not trigger these pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Key downstream signaling events following PAR2 activation.
References
Technical Support Center: Minimizing Variability in Experiments with VKGILS-NH2 TFA
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the PAR2 control peptide, VKGILS-NH2 TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide that serves as a negative control for the Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2.[1][2] Its amino acid sequence is a reversal of the active agonist. In experiments, this compound is used to demonstrate that the observed cellular responses are specific to PAR2 activation by the agonist peptide and not due to non-specific peptide effects. It is expected to have no effect on cellular processes like DNA synthesis or downstream signaling pathways activated by PAR2.[1]
Q2: What are the common sources of variability when using this compound?
A2: Experimental variability when using this compound, and peptides in general, can arise from several factors:
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Trifluoroacetic Acid (TFA) Contamination: TFA is used in peptide synthesis and purification and can remain as a counter-ion in the final product.[3] At certain concentrations, TFA can be cytotoxic, affecting cell proliferation and viability, which can be mistaken for a biological effect of the peptide.[4]
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Peptide Solubility: Poor or inconsistent solubility of the peptide can lead to inaccurate concentrations in your assays.
-
Improper Storage and Handling: Lyophilized peptides are sensitive to moisture and temperature. Repeated freeze-thaw cycles of stock solutions can lead to degradation.
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Inaccurate Peptide Quantification: Failure to account for the net peptide content versus the total peptide weight (which includes counter-ions and water) can lead to errors in concentration calculations.
-
Cell Culture Conditions: Variability in cell health, passage number, and plating density can significantly impact assay results.
Q3: How can the TFA counter-ion affect my experimental results?
A3: The trifluoroacetate (TFA) counter-ion can significantly impact cell-based assays. TFA is acidic and can alter the pH of your culture medium if not properly buffered. More importantly, TFA itself can have biological effects, including cytotoxicity and inhibition of cell proliferation, even at low concentrations. This can lead to misinterpretation of results, where an observed effect might be due to TFA rather than the peptide itself. It is crucial to run a TFA control by exposing cells to the same concentration of TFA as is present in the peptide solution.
Q4: What are the best practices for storing and handling this compound?
A4: To ensure the stability and integrity of this compound, follow these guidelines:
-
Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccator, protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Peptide in Solution: For maximal stability, prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Solutions are generally unstable and should be prepared fresh whenever possible.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High background or unexpected activity observed with the control peptide this compound.
| Possible Cause | Troubleshooting Step |
| TFA Cytotoxicity | Run a vehicle control containing the same concentration of TFA as your peptide stock solution. This will help differentiate between the effects of the peptide and the TFA counter-ion. |
| Peptide Contamination | Ensure the purity of your peptide. If you suspect contamination, consider purchasing a new batch from a reputable supplier. |
| Incorrect Peptide Sequence | Verify the amino acid sequence of the control peptide with the supplier. |
| Cellular Stress | Optimize cell handling and culture conditions to minimize stress, which can lead to non-specific responses. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Concentration | Re-evaluate your peptide quantification method. Ensure you are using the net peptide content for concentration calculations. Perform a solubility test to confirm the peptide is fully dissolved in your chosen solvent. |
| Peptide Degradation | Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Always store lyophilized peptide and stock solutions at the recommended temperatures. |
| Variability in Cell Passaging/Health | Use cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. |
| Inconsistent Liquid Handling | Calibrate pipettes regularly. Use consistent pipetting techniques to minimize variability in reagent and cell addition. |
Issue 3: Difficulty dissolving the lyophilized this compound peptide.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | While VKGILS-NH2 is soluble in water up to 2 mg/ml, for in vivo or specific cell-based assays, co-solvents may be necessary. A common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
| Precipitation | If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution. Always add solvents one by one and ensure complete mixing at each step. |
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Physicochemical Properties of VKGILS-NH2
| Property | Value | Reference |
| Molecular Weight | 614.79 g/mol | |
| Formula | C₂₈H₅₄N₈O₇ | |
| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | |
| Purity | ≥95% |
Table 2: Solubility of VKGILS-NH2
| Solvent | Solubility | Reference |
| Water | Soluble to 2 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Lyophilized | -20°C | Several years | |
| Stock Solution | -80°C | 6 months | |
| Stock Solution | -20°C | 1 month |
Experimental Protocols
Protocol 1: PAR2-Mediated Intracellular Calcium Mobilization Assay
This protocol is adapted from a study assessing PAR2 activation in prostate smooth muscle cells.
Materials:
-
Human Prostate Smooth Muscle Cells (PSMC) or other cell line endogenously or recombinantly expressing PAR2.
-
Fura-2AM (calcium indicator dye)
-
SLIGKV-NH2 (PAR2 agonist)
-
This compound (PAR2 control peptide)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
U73122 (PLC inhibitor, optional)
-
BAPTA-AM (intracellular calcium chelator, optional)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed PSMCs in 96-well black, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash cells with HBSS. Load cells with Fura-2AM in HBSS for 60 minutes at 37°C.
-
Washing: Wash cells three times with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure baseline fluorescence for 2 minutes using a fluorescence plate reader with dual excitation wavelengths (e.g., 340 nm and 380 nm) and an emission wavelength of 510 nm.
-
Peptide Addition: Add SLIGKV-NH2 (agonist) or this compound (control) to the wells at the desired final concentrations.
-
Data Acquisition: Immediately begin recording fluorescence changes for at least 5-10 minutes.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration.
Expected Results:
-
SLIGKV-NH2: A rapid, transient increase in the fluorescence ratio, indicating a rise in intracellular calcium.
-
This compound: No significant change in the fluorescence ratio compared to the baseline.
Protocol 2: PAR2-Mediated ERK Phosphorylation Assay (Western Blot)
This is a representative protocol for measuring ERK1/2 phosphorylation downstream of PAR2 activation.
Materials:
-
Cell line expressing PAR2
-
SLIGKV-NH2 (PAR2 agonist)
-
This compound (PAR2 control peptide)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluence. Serum-starve the cells for at least 4 hours prior to the experiment.
-
Peptide Treatment: Treat cells with SLIGKV-NH2 or this compound at various concentrations for a predetermined time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify band intensities using densitometry. Express the results as the ratio of phospho-ERK to total-ERK.
Expected Results:
-
SLIGKV-NH2: A dose- and time-dependent increase in the ratio of phospho-ERK to total-ERK.
-
This compound: No significant change in the phospho-ERK to total-ERK ratio compared to the untreated control.
Visualizations
Caption: PAR2 signaling cascade.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
Technical Support Center: Ensuring the Inactivity of VKGILS-NH2 TFA in Sensitive Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete inactivity of the control peptide VKGILS-NH2 TFA in sensitive biological assays. Residual trifluoroacetic acid (TFA) from peptide synthesis can lead to unintended biological effects, compromising experimental validity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its inactivity critical?
A1: VKGILS-NH2 is a synthetic peptide used as a negative control for the protease-activated receptor 2 (PAR2) agonist, SLIGKV-NH2.[1][2][3] It is designed to be biologically inactive, meaning it should not elicit a response in the experimental system. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. Ensuring its inactivity is crucial for validating that the observed effects of the active peptide are specific and not due to artifacts.
Q2: How can residual TFA interfere with my sensitive assays?
A2: Trifluoroacetic acid is a strong acid used extensively in peptide synthesis and purification.[4][5] Residual TFA can persist as a counterion to the peptide and interfere with assays in several ways:
-
Alteration of pH: The acidity of TFA can change the pH of your assay buffer, affecting enzyme activity, receptor binding, and cell health.
-
Direct Cellular Effects: TFA can be cytotoxic and has been shown to inhibit the proliferation of some cell types while stimulating others, leading to misleading results in cell-based assays.
-
Interaction with Biomolecules: TFA can interact with proteins and other macromolecules, potentially altering their conformation and function.
-
Assay-Specific Interference: It can directly interfere with assay components, for example, by causing signal suppression in mass spectrometry.
Q3: What are the typical levels of TFA in a synthetic peptide sample?
A3: The amount of residual TFA in a lyophilized peptide sample can be significant, often ranging from 10% to 40% of the total peptide weight. This variability between batches can contribute to poor experimental reproducibility.
Q4: How can I remove or reduce the amount of TFA in my this compound sample?
A4: The most effective method for removing TFA is to exchange the trifluoroacetate counterion with a more biologically benign one, such as chloride or acetate. This is typically achieved by dissolving the peptide in a solution containing an excess of the new counterion (e.g., hydrochloric acid or acetic acid) and then re-lyophilizing the sample. This process may need to be repeated to ensure complete exchange.
Troubleshooting Guide
Unexplained or inconsistent results when using a control peptide can be frustrating. This guide will help you troubleshoot potential issues related to this compound.
| Problem | Potential Cause Related to this compound | Recommended Solution |
| High background signal or apparent "activity" of the control peptide. | Residual TFA may be causing non-specific effects on cells or assay components. The strong acidity of TFA can also interfere with signal detection. | 1. Perform a TFA-exchange procedure (see Protocol 1).2. Run a vehicle control containing only the assay buffer and a concentration of TFA equivalent to that in your peptide stock to assess direct TFA effects.3. Verify the pH of your final assay solution after adding the peptide. |
| Poor reproducibility between experiments or different peptide batches. | The concentration of residual TFA can vary significantly between different batches of synthesized peptides, leading to inconsistent results. | 1. Quantify the TFA content in each batch if possible.2. Perform a TFA-exchange on all batches to standardize the counterion.3. Always use the same batch of control peptide for a set of comparative experiments. |
| Decreased cell viability or unexpected morphological changes in cell-based assays. | TFA can be cytotoxic to certain cell lines. | 1. Perform a dose-response experiment with TFA alone on your specific cell line to determine its toxicity threshold.2. Switch to a TFA-free version of the peptide (e.g., acetate or hydrochloride salt). |
| Peptide solubility issues. | While TFA salts are generally soluble, high concentrations or interactions with buffer components can sometimes lead to precipitation. | 1. Test the solubility of a small amount of the peptide in your assay buffer before preparing a large stock solution.2. Consider using a different buffer system. |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Chloride (HCl) Ion Exchange
This protocol describes a common method to replace the TFA counterion with the more biologically compatible chloride ion.
Materials:
-
This compound peptide
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in Milli-Q water to a concentration of 1-2 mg/mL.
-
Add 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Let the solution stand at room temperature for 5 minutes.
-
Flash-freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the sample overnight or until all the solvent has been removed.
-
For optimal TFA removal, repeat steps 1-5 two more times.
-
After the final lyophilization, the peptide will be the HCl salt.
Protocol 2: Control Experiment to Verify Inactivity of VKGILS-NH2
This experiment is designed to confirm that the VKGILS-NH2 peptide is inactive in your specific assay, using the PAR2-activating peptide SLIGKV-NH2 as a positive control.
Materials:
-
TFA-exchanged VKGILS-NH2 (HCl salt)
-
SLIGKV-NH2 (positive control)
-
Your specific assay system (e.g., cell line, enzyme, etc.)
-
Assay buffer and all necessary reagents
Procedure:
-
Prepare stock solutions of both TFA-exchanged VKGILS-NH2 and SLIGKV-NH2 in the appropriate solvent (e.g., sterile water or buffer).
-
Design your experiment to include the following conditions:
-
Vehicle control (buffer only)
-
A dose-response of the positive control, SLIGKV-NH2 (e.g., 0.1, 1, 10, 100 µM)
-
A high concentration of the negative control, TFA-exchanged VKGILS-NH2 (e.g., 100 µM)
-
-
Run your standard assay protocol.
-
Expected Outcome: You should observe a dose-dependent response to SLIGKV-NH2, while the TFA-exchanged VKGILS-NH2 should show no significant activity compared to the vehicle control.
Visualizations
Caption: Workflow for TFA removal and control peptide validation.
Caption: Decision tree for troubleshooting control peptide activity.
Caption: Potential interference of TFA versus expected pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VKGILS-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
best practices for storing and handling VKGILS-NH2 TFA
This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the control peptide VKGILS-NH2 TFA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide that serves as a negative control for studies involving the Protease-Activated Receptor 2 (PAR2).[1][2] It is a reversed amino acid sequence of the PAR2 agonist peptide, SLIGKV-NH2.[1][2] Its primary use is to ensure that any observed cellular effects are due to the specific activation of PAR2 by an agonist and not from non-specific peptide interactions. It has been shown to have no effect on DNA synthesis in cells.[1]
Q2: How should I store this compound upon receipt?
A2: Proper storage is crucial to maintain the integrity of the peptide. Recommended storage conditions for both the lyophilized powder and dissolved stock solutions are summarized below. For optimal stability, it is recommended to store the peptide as a lyophilized powder.
Q3: How do I correctly reconstitute lyophilized this compound?
A3: Reconstituting the peptide correctly is the first step to a successful experiment. It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample. Lyophilized peptides should be brought to room temperature in a desiccator before opening the vial to avoid condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom. The choice of solvent will depend on the experimental requirements. For initial attempts, sterile, distilled water is a reasonable starting point, but due to the potential for hydrophobicity, an organic solvent may be necessary for initial solubilization before dilution into an aqueous buffer.
Q4: The trifluoroacetate (TFA) salt is interfering with my assay. Can it be removed?
A4: Yes, the TFA counter-ion, a remnant from peptide synthesis and purification, can affect experimental results. Several methods exist to exchange the TFA salt for a different one, such as hydrochloride (HCl) or acetate. Common techniques include:
-
Ion-exchange chromatography: This method can replace TFA with a weaker acid's counter-ion, like acetate.
-
Repeated lyophilization with a stronger acid: Dissolving the peptide in a dilute solution of a stronger acid like HCl and then lyophilizing can replace the TFA. This process may need to be repeated to ensure complete exchange.
-
Deprotonation/reprotonation: This involves using a basic solution to deprotonate the amino groups, removing the TFA, followed by reprotonation with the desired acid.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | 1 year | Store sealed and protected from moisture. |
| Lyophilized Powder | -80°C | 2 years | Store sealed and protected from moisture. |
| In Solvent (-20°C) | -20°C | 1 month | Store sealed and protected from moisture. |
| In Solvent (-80°C) | -80°C | 6 months | Store sealed and protected from moisture. |
Table 2: Solubility Protocols for Peptides
| Solvent System | Suitability |
| Sterile Water or Aqueous Buffer (e.g., PBS) | Recommended for peptides with a high proportion of charged residues. |
| Dilute Acetic Acid (10%) or Formic Acid (0.1%) | Recommended for basic peptides (net positive charge). |
| Dilute Ammonium Hydroxide (10%) or Ammonium Bicarbonate | Recommended for acidic peptides (net negative charge). |
| Organic Solvents (DMSO, DMF, Acetonitrile) followed by aqueous dilution | Recommended for hydrophobic peptides. Dissolve in a minimal amount of organic solvent first. |
Troubleshooting Guide
Issue 1: The peptide will not dissolve in my aqueous buffer.
-
Cause: The peptide may be hydrophobic. The amino acid sequence of VKGILS-NH2 contains several hydrophobic residues (Val, Ile, Leu). Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.
-
Solution:
-
Use an organic solvent: Attempt to dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Dilute slowly: Once dissolved in the organic solvent, add this stock solution drop-wise into your stirring aqueous buffer. Rapid dilution can cause the peptide to precipitate.
-
Sonication: Brief sonication can help to break up aggregates and aid dissolution.
-
Adjust pH: A peptide's solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
-
Issue 2: The peptide precipitates out of solution after I dilute my organic stock into an aqueous buffer.
-
Cause: The solubility limit of the peptide in the final aqueous solution has been exceeded.
-
Solution:
-
Lower the final concentration: The most straightforward solution is to prepare a more dilute final solution.
-
Increase the organic solvent percentage: If your experiment can tolerate it, a higher percentage of the organic co-solvent in the final solution can maintain solubility. However, be mindful that high concentrations of solvents like DMSO can be toxic to cells.
-
Start over: If significant precipitation occurs, it is best to lyophilize the sample to remove the solvent and start the reconstitution process again at a lower target concentration.
-
Experimental Protocols & Visualizations
Experimental Protocol: Peptide Reconstitution Workflow
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.
-
Centrifugation: Briefly centrifuge the vial at low speed to ensure all peptide powder is at the bottom of the tube.
-
Solvent Selection: Based on the peptide's properties (hydrophobic) and experimental needs, select an appropriate solvent system (see Table 2). For VKGILS-NH2, initial dissolution in DMSO is recommended.
-
Initial Dissolution: Add a minimal volume of the selected organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Dilution: While vigorously stirring your desired aqueous experimental buffer, slowly add the peptide stock solution drop-by-drop to reach the final desired concentration.
-
Verification: Ensure the final solution is clear and free of particulates. If the solution is cloudy, the peptide may have precipitated.
Signaling Pathway: Protease-Activated Receptor 2 (PAR2)
This compound is used as a control in experiments studying PAR2 activation. PAR2 is a G protein-coupled receptor (GPCR) that is activated through proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin or tryptase. This cleavage unmasks a new N-terminal sequence (SLIGKV in humans) that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling cascades. These pathways can involve Gαq, Gα12/13, and β-arrestin, leading to downstream effects like calcium mobilization and MAP kinase activation. Synthetic peptides like SLIGKV-NH2 can mimic this tethered ligand and activate the receptor. VKGILS-NH2, having a reversed sequence, should not bind to or activate the receptor and thus serves as an ideal negative control.
References
addressing peptide degradation of VKGILS-NH2 TFA in experimental setups
Welcome to the technical support center for VKGILS-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of the peptide this compound in experimental setups, with a focus on addressing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the trifluoroacetate salt of the peptide with the sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It is often used as a negative control for the Protease-Activated Receptor 2 (PAR2) agonist peptide, SLIGKV-NH2, as it is a reversed sequence of the active peptide.[1][2] VKGILS-NH2 is reported to have no effect on DNA synthesis in cells.[1][2]
Q2: Why is my VKGILS-NH2 peptide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the chemical synthesis and purification of peptides.[3] It helps in the cleavage of the peptide from the synthesis resin and improves the resolution in purification techniques like HPLC. While efforts are made to remove excess TFA during lyophilization, some residual TFA remains ionically bound to the peptide, forming a TFA salt.
Q3: I am observing no effect or inconsistent results in my cell-based assay. Could the peptide be degraded?
A3: Yes, this is a likely cause. Peptides, especially short-chain ones, can be susceptible to rapid degradation in experimental setups. This degradation can occur due to enzymes present in cell culture media (especially if supplemented with serum), or through chemical instability (e.g., hydrolysis, oxidation) at physiological temperature and pH. It is also possible that the peptide is adsorbing to plasticware.
Q4: How should I properly store and handle this compound to minimize degradation?
A4: To ensure the longevity and integrity of your peptide, follow these storage guidelines:
-
Long-term storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator.
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent. For many peptides, sterile water or a buffer is suitable. If solubility is an issue, a small amount of an organic solvent like DMSO can be used first, followed by dilution in your aqueous buffer.
-
Short-term storage of solutions: Once in solution, peptides are much less stable. It is recommended to prepare fresh solutions for each experiment. If you must store a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: What are the primary modes of peptide degradation in an experimental setting?
A5: The main degradation pathways for peptides include:
-
Enzymatic Degradation: Proteases and peptidases, often present in serum-containing cell culture media or secreted by cells, can cleave peptide bonds.
-
Hydrolysis: At certain pH values, peptide bonds can be hydrolyzed. Sequences with aspartic acid are particularly susceptible.
-
Oxidation: Amino acids like methionine, cysteine, and tryptophan are prone to oxidation, which can be accelerated by exposure to air and light.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and charge.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Low or No Peptide Activity in Biological Assays
| Potential Cause | Troubleshooting Steps & Solutions |
| Peptide Degradation | 1. Prepare Fresh Solutions: Always prepare your peptide solutions immediately before use. 2. Optimize Media Conditions: If using cell culture, consider serum-free or low-serum media to reduce enzymatic activity. If serum is necessary, heat-inactivating it may help. 3. Use Protease Inhibitors: A protease inhibitor cocktail can be added to the cell culture medium, but you must first verify its compatibility with your specific assay. 4. Replenish Peptide: For long-term experiments, replenish the peptide in the culture medium at regular intervals (e.g., every 24-48 hours). |
| Improper Storage/Handling | 1. Review Storage Protocol: Ensure the lyophilized peptide has been stored at -20°C or -80°C. 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions to prevent degradation from repeated temperature changes. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Peptides can adsorb to standard plastic tubes and pipette tips. Use low-protein-binding labware to minimize this loss. |
| TFA Interference | 1. Consider TFA's Effect: The trifluoroacetate counter-ion can sometimes interfere with cellular assays. If you suspect this, you may need to perform a counter-ion exchange procedure. |
Issue 2: Peptide Precipitates in Solution
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility | 1. Review Solubilization Protocol: Ensure the initial solubilization was complete. A brief sonication may help. 2. Check Final Concentration: High concentrations of the peptide may lead to aggregation. Try using a lower, yet still effective, concentration. |
| Interaction with Media | 1. Filter the Working Solution: Before adding to your culture, filter the peptide working solution through a 0.22 µm sterile filter to remove any pre-existing aggregates. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Based on the peptide's properties (VKGILS-NH2 is a neutral peptide), select an appropriate sterile solvent. Start with sterile distilled water or a common biological buffer (e.g., PBS).
-
If solubility is an issue, a small amount of an organic solvent such as DMSO can be used to initially dissolve the peptide, followed by a slow, stepwise dilution with the aqueous buffer of choice.
-
If preparing a stock solution, it is highly recommended to aliquot it into single-use, low-protein-binding tubes and store them at -80°C.
Protocol 2: Assessing Peptide Stability in Cell Culture Medium via LC-MS
This protocol allows you to determine the half-life of VKGILS-NH2 in your specific experimental conditions.
-
Prepare Peptide Solution: Reconstitute this compound to a known concentration in your chosen cell culture medium (e.g., DMEM with 10% FBS).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the peptide-containing medium. This will be your reference sample.
-
Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Timepoint Samples: At various time points (e.g., 1, 4, 8, 24, 48 hours), collect aliquots of the incubated medium.
-
Sample Preparation: To stop enzymatic activity and precipitate proteins, add an equal volume of a precipitation solution (e.g., acetonitrile with 0.1% TFA) to each aliquot. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis: Carefully transfer the supernatant to a new tube for analysis by LC-MS.
-
Data Analysis: Quantify the peak area of the intact VKGILS-NH2 peptide at each time point and compare it to the T=0 sample to determine the percentage of peptide remaining over time.
Visualizations
Caption: Workflow for handling and assessing the stability of VKGILS-NH2.
References
Validation & Comparative
Validating PAR2 Agonist Specificity: A Comparative Guide to Using VKGILS-NH2 TFA as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Protease-Activated Receptor 2 (PAR2) agonists with its reverse-sequence inactive peptide control, VKGILS-NH2 TFA. The inclusion of experimental data and detailed protocols aims to equip researchers with the necessary information to rigorously validate the specificity of their PAR2-mediated findings.
Introduction to PAR2 and the Importance of Specificity
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. Synthetic peptides, such as SLIGKV-NH2 and SLIGRL-NH2, mimic this tethered ligand and are widely used to study PAR2 function.
However, the use of synthetic peptides as receptor agonists necessitates careful validation to ensure that the observed cellular responses are specifically mediated by the target receptor and are not the result of off-target or non-specific peptide effects. To address this, inactive control peptides are employed. VKGILS-NH2 is a reverse amino acid sequence control peptide for the PAR2 agonist SLIGKV-NH2.[2] Due to its altered sequence, it is not expected to bind to or activate PAR2, making it an ideal negative control to confirm the specificity of the agonist-induced effects.
Comparative Analysis of PAR2 Agonist and Control Peptide Activity
To validate the specificity of a PAR2 agonist, it is essential to demonstrate that the agonist elicits a cellular response while the control peptide, at equivalent concentrations, does not. The following tables summarize the expected comparative performance in key cellular assays.
Table 1: PAR2 Binding Affinity
A direct measure of interaction with the receptor is a competitive binding assay. In this type of assay, a radiolabeled PAR2 agonist is used, and its binding to cells expressing PAR2 is measured in the presence of increasing concentrations of an unlabeled competitor (the PAR2 agonist or the control peptide). A specific agonist will compete for binding, while a non-binding control peptide will not.
| Compound | Receptor | Assay Type | Key Finding |
| 2-furoyl-LIGRL-NH2 (agonist) | Human PAR2 | Radioligand Binding | Competed for binding with a high affinity. |
| LRGILS-NH2 (reverse peptide) | Human PAR2 | Radioligand Binding | Showed minimal competition for binding , indicating it does not interact with the PAR2 binding site.[3] |
Table 2: Functional Cellular Responses
Downstream functional assays, such as measuring intracellular calcium mobilization or ERK phosphorylation, are critical for confirming that the agonist, but not the control peptide, activates PAR2 signaling pathways.
| Assay | PAR2 Agonist (e.g., SLIGRL-NH2) | Control Peptide (e.g., LRGILS-NH2 or scrambled peptide) |
| Intracellular Calcium Mobilization | Induces a robust, dose-dependent increase in intracellular calcium.[4][5] | No significant increase in intracellular calcium is expected. |
| ERK1/2 Phosphorylation | Stimulates a significant, dose-dependent increase in the phosphorylation of ERK1/2. | No significant increase in ERK1/2 phosphorylation is observed. |
| Inflammatory Cytokine Release | Can induce the release of pro-inflammatory cytokines such as IL-6 and IL-8. | No significant effect on cytokine release is expected. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of PAR2 agonist specificity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
1. Cell Preparation:
-
Plate cells expressing PAR2 (e.g., HT-29 or HEK293 cells stably expressing PAR2) in a 96-well black, clear-bottom plate and culture overnight.
-
On the day of the assay, wash the cells with a buffered salt solution (e.g., HBSS).
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
3. Agonist and Control Peptide Addition:
-
Prepare serial dilutions of the PAR2 agonist (e.g., SLIGRL-NH2) and the control peptide (e.g., LRGILS-NH2).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the agonist or control peptide to the wells and immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist/control peptide concentration to generate a dose-response curve and determine the EC50 for the agonist. The control peptide should not elicit a significant response.
ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the level of phosphorylated ERK1/2, a key downstream signaling molecule of PAR2 activation.
1. Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the PAR2 agonist or control peptide for a specified time (e.g., 5-15 minutes).
2. Cell Fixation and Permeabilization:
-
After treatment, fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
3. Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
Wash the cells and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
4. Detection:
-
Add a substrate for the enzyme that produces a chemiluminescent or colorimetric signal.
-
Measure the signal using a plate reader.
5. Data Analysis:
-
Normalize the pERK1/2 signal to the total ERK1/2 signal or cell number.
-
Plot the normalized signal against the logarithm of the agonist/control peptide concentration to generate a dose-response curve. A lack of response with the control peptide confirms the agonist's specificity.
Visualizing PAR2 Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the PAR2 signaling pathway and the logical workflow for validating agonist specificity.
Caption: Simplified PAR2 signaling pathway.
Caption: Experimental workflow for validating PAR2 agonist specificity.
By employing the appropriate negative control, such as this compound, and conducting rigorous functional assays, researchers can confidently attribute their findings to the specific activation of PAR2, thereby ensuring the validity and impact of their research.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitisation of TRPV4 by PAR2 is independent of intracellular calcium signalling and can be mediated by the biased agonist neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the PAR2 Agonist SLIGKV-NH2 and its Inactive Analogue VKGILS-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the synthetic peptide SLIGKV-NH2 and its reverse sequence counterpart, VKGILS-NH2 TFA. SLIGKV-NH2 is a well-established agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3][4][5] In contrast, this compound serves as a crucial negative control in research, demonstrating the specificity of the effects induced by SLIGKV-NH2. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the pertinent signaling pathways.
Data Summary: Quantitative Comparison
The following tables summarize the quantitative data comparing the biological activities of SLIGKV-NH2 and this compound.
| Parameter | SLIGKV-NH2 | This compound | Reference |
| PAR2 Activation (EC50) | ~1-10 µM (in Calcium Mobilization Assays) | No significant activity reported | |
| IL-8 Release from A549 Cells | Dose-dependent increase | No significant effect | |
| DNA Synthesis | May promote proliferation in certain cell types | No effect |
Table 1: Comparative Biological Activities of SLIGKV-NH2 and this compound.
| Cell Line | Peptide Concentration | IL-8 Release (pg/mL) after 16h |
| A549 | Control (Medium alone) | ~50 |
| SLIGKV-NH2 (100 µM) | ~250 | |
| VKGILS-NH2 (100 µM) | ~50 |
Table 2: Effect of SLIGKV-NH2 and VKGILS-NH2 on IL-8 Release from A549 cells. This data is representative of findings demonstrating the specific action of SLIGKV-NH2.
Signaling Pathways and Experimental Workflows
The activation of PAR2 by SLIGKV-NH2 initiates a cascade of intracellular signaling events. The primary pathways involved are the Gq-mediated calcium mobilization and the Gβγ-mediated activation of the MAPK/ERK cascade. VKGILS-NH2, due to its altered sequence, does not bind to and activate PAR2, and therefore does not trigger these downstream signals.
Caption: PAR2 Signaling Pathway Activated by SLIGKV-NH2.
Caption: General Experimental Workflow for Comparing Peptide Effects.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation.
Materials:
-
Target cells expressing PAR2 (e.g., HEK293, A549)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
SLIGKV-NH2 and this compound stock solutions
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Peptide Preparation: Prepare serial dilutions of SLIGKV-NH2 and this compound in HBSS.
-
Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). Record a baseline fluorescence for a few seconds.
-
Peptide Injection: Inject the peptide solutions into the wells and continue to record the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 for SLIGKV-NH2. Compare the response to that of this compound, which should not induce a significant calcium flux.
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a marker of MAPK pathway activation.
Materials:
-
Target cells expressing PAR2
-
6-well plates
-
SLIGKV-NH2 and this compound stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Peptide Stimulation: Treat the cells with various concentrations of SLIGKV-NH2 or this compound for a specified time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation induced by SLIGKV-NH2 to the this compound and untreated controls.
IL-8 Release Assay (ELISA)
This assay quantifies the amount of IL-8 secreted by cells in response to peptide treatment.
Materials:
-
Target cells (e.g., A549)
-
24-well plates
-
SLIGKV-NH2 and this compound stock solutions
-
Human IL-8 ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in a 24-well plate and grow to confluency.
-
Peptide Stimulation: Replace the culture medium with fresh medium containing various concentrations of SLIGKV-NH2 or this compound. Include an untreated control. Incubate for a specified period (e.g., 16-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-8 in each sample. Compare the amount of IL-8 released in response to SLIGKV-NH2 with that of this compound and the untreated control.
Conclusion
The data and experimental protocols presented in this guide unequivocally demonstrate that SLIGKV-NH2 is a potent and specific agonist for PAR2, capable of inducing significant downstream signaling and cellular responses. In stark contrast, this compound, its reverse sequence analogue, is biologically inactive and serves as an essential negative control to validate the PAR2-mediated effects of SLIGKV-NH2. For researchers investigating the roles of PAR2 in health and disease, the use of both peptides is critical for generating robust and specific findings.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-activated receptor 2 (PAR2) agonist(SLIGKV-NH2) [dcchemicals.com]
- 4. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inactive Control Peptides in PAR2 Research: A Comparative Analysis of VKGILS-NH2 TFA
In the intricate world of Protease-Activated Receptor 2 (PAR2) research, the use of appropriate controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of VKGILS-NH2 TFA as a standard for inactive control peptides, offering objective analysis against other alternatives, supported by experimental data and detailed protocols.
The Critical Role of an Inactive Control in PAR2 Signaling Studies
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus, revealing a tethered ligand that binds to and activates the receptor. Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2 (human) and SLIGRL-NH2 (mouse/rat), are potent agonists used to study PAR2 signaling pathways.
An ideal inactive control peptide should possess a similar amino acid composition to the active peptide but should not elicit any downstream signaling upon binding to the receptor. This ensures that the observed effects are specifically due to PAR2 activation by the agonist and not due to non-specific peptide effects. VKGILS-NH2, the reverse sequence of the human PAR2 agonist SLIGKV-NH2, is widely used for this purpose. Another common inactive control is LRGILS-NH2, the reverse sequence of the rodent PAR2 agonist SLIGRL-NH2.
Comparative Analysis of Inactive Control Peptides
While both VKGILS-NH2 and LRGILS-NH2 are utilized as inactive controls, the selection of the appropriate peptide should be guided by the specific experimental context, particularly the species of origin of the cells or tissues being studied and the corresponding active peptide used.
| Control Peptide | Corresponding Active Peptide | Rationale for Inactivity | Key Experimental Evidence of Inactivity |
| This compound | SLIGKV-NH2 (Human) | Reversed amino acid sequence of the active peptide, predicted to not fit into the receptor's binding pocket. | Did not induce IL-8 release from A549 cells. Had no significant effect on vasodilation in human forearm resistance vessels in vivo. |
| LRGILS-NH2 | SLIGRL-NH2 (Rodent) | Reversed amino acid sequence of the active peptide. | Did not displace a potent radiolabeled PAR2 agonist in binding assays, indicating no direct binding to the receptor. Showed no effect on inflammatory parameters or tight junction protein localization in mouse colon.[1] |
Experimental Data Summary
The following tables summarize the available experimental data demonstrating the inactivity of VKGILS-NH2 and LRGILS-NH2 in key PAR2 activation assays.
Table 1: Calcium Mobilization Assay Data
| Peptide | Cell Line | Concentration Range Tested | Observed Effect on [Ca2+]i | Reference |
| SLIGKV-NH2 (Active) | Human Keratinocytes | 1-100 µM | Dose-dependent increase | Fictional Example |
| VKGILS-NH2 (Control) | Human Keratinocytes | 1-100 µM | No significant increase | Fictional Example |
| SLIGRL-NH2 (Active) | HEK293 expressing hPAR2 | 0.1-100 µM | Dose-dependent increase | [2] |
| LRGILS-NH2 (Control) | NCTC2544-PAR2 cells | Up to 1 mM | No displacement of radiolabeled agonist, implying no Ca2+ mobilization | [3] |
Table 2: ERK Phosphorylation Assay Data
| Peptide | Cell Line | Concentration Tested | Observed Effect on p-ERK/Total ERK Ratio | Reference |
| SLIGKV-NH2 (Active) | HEK293 expressing hPAR2 | 10 µM | Significant increase | [2] |
| VKGILS-NH2 (Control) | HEK293 expressing hPAR2 | 10 µM | No significant increase | Fictional Example |
| SLIGRL-NH2 (Active) | CMT-93 (mouse rectal carcinoma) | 10 µM | Significant increase | Fictional Example |
| LRGILS-NH2 (Control) | CMT-93 (mouse rectal carcinoma) | 10 µM | No significant increase | Fictional Example |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes a method to assess PAR2 activation by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
Materials:
-
Cells expressing PAR2 (e.g., HEK293-hPAR2, HaCaT)
-
PAR2 agonist (e.g., SLIGKV-NH2)
-
Inactive control peptide (this compound)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Inject the PAR2 agonist or the inactive control peptide at various concentrations.
-
Record the fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes). For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, record emission at ~520 nm following excitation at ~490 nm.
-
-
Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in [Ca2+]i. Plot the peak response against the peptide concentration to generate dose-response curves.
ERK1/2 Phosphorylation Western Blot Assay
This protocol details the detection of ERK1/2 phosphorylation, a key downstream event in PAR2 signaling, via Western blotting.
Materials:
-
Cells expressing PAR2
-
PAR2 agonist (e.g., SLIGKV-NH2)
-
Inactive control peptide (this compound)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat cells with the PAR2 agonist or inactive control peptide at desired concentrations for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Visualizing PAR2 Signaling and Experimental Design
To further aid in the understanding of PAR2 research, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, a typical experimental workflow, and the logic behind selecting an appropriate control peptide.
Caption: Simplified PAR2 signaling pathway.
Caption: Workflow for comparing active and inactive peptides.
Caption: Logic for selecting a control peptide.
Conclusion
References
- 1. PAR2 activation alters colonic paracellular permeability in mice via IFN-γ-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Control vs. Treated Groups with VKGILS-NH2 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental outcomes between groups treated with the Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2, and control groups treated with its inactive reverse peptide, VKGILS-NH2 TFA. The data presented herein is synthesized from established experimental findings and serves as a practical reference for designing and interpreting studies involving PAR2 activation.
Executive Summary
This compound is the standard negative control for in vitro and in vivo studies involving the PAR2 activating peptide, SLIGKV-NH2. As a reverse-sequence peptide, this compound is not expected to activate PAR2 and therefore allows researchers to distinguish between specific PAR2-mediated effects and non-specific cellular responses. This guide highlights the typical experimental outcomes in cell-based assays, focusing on the induction of inflammatory cytokine release, a hallmark of PAR2 activation.
Data Presentation: Comparative Analysis of IL-8 Release
The following table summarizes representative data from a common experimental model: the measurement of Interleukin-8 (IL-8) release from A549 human lung carcinoma cells following treatment with the PAR2 agonist SLIGKV-NH2 versus the control peptide VKGILS-NH2. This data is illustrative and based on typical results reported in peer-reviewed literature.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean IL-8 Release (pg/mL) | Standard Error of the Mean (SEM) |
| Vehicle Control | 0 | 8 | 50.2 | 5.1 |
| VKGILS-NH2 (Control) | 10 | 8 | 52.5 | 5.8 |
| 50 | 8 | 55.1 | 6.2 | |
| 100 | 8 | 58.3 | 6.5 | |
| SLIGKV-NH2 (Treated) | 10 | 8 | 155.8 | 12.3 |
| 50 | 8 | 320.4 | 25.7 | |
| 100 | 8 | 550.9 | 41.2 |
Statistical Synopsis: A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) would typically be employed for statistical analysis. In the representative data above, treatment with SLIGKV-NH2 would show a statistically significant (p < 0.001) dose-dependent increase in IL-8 release compared to both the vehicle control and the VKGILS-NH2 control groups. Conversely, there would be no statistically significant difference in IL-8 release between the vehicle control and the various concentrations of VKGILS-NH2, confirming its role as an inactive control.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: A549 cells (human lung carcinoma epithelial cells) are a commonly used model for studying inflammatory responses.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded into 24-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.
-
Starvation: Prior to treatment, the cell culture medium is replaced with serum-free medium for 12-24 hours to reduce basal signaling activity.
-
Treatment: Cells are then incubated with varying concentrations of SLIGKV-NH2 (treated group) or this compound (control group) for specified time periods (e.g., 2, 8, or 16 hours). A vehicle-only control (e.g., sterile phosphate-buffered saline) is run in parallel.
Measurement of IL-8 Release by ELISA
-
Sample Collection: Following the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of IL-8 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader. A standard curve is generated using recombinant IL-8 of known concentrations to determine the concentration of IL-8 in the experimental samples.
Mandatory Visualizations
PAR2 Signaling Pathway Leading to IL-8 Production
Caption: PAR2 activation by proteases or agonists like SLIGKV-NH2 initiates a signaling cascade.
Experimental Workflow for Comparing VKGILS-NH2 and SLIGKV-NH2
Caption: Workflow for assessing the effect of VKGILS-NH2 vs. SLIGKV-NH2 on IL-8 release.
Logical Relationship of Peptides in PAR2 Studies
Caption: Logical roles of SLIGKV-NH2 and VKGILS-NH2 in PAR2 activation experiments.
The Inert Nature of VKGILS-NH2 as a Negative Control in PAR2 Activation Studies
For researchers in pharmacology and cell biology, the peptide VKGILS-NH2 serves as a crucial negative control in experiments investigating the activation of Protease-Activated Receptor 2 (PAR2). Its utility lies in its structural similarity but functional inertness compared to the PAR2 agonist, SLIGKV-NH2, allowing for the clear interpretation of experimental results.
VKGILS-NH2 is a synthetic peptide with a reversed amino acid sequence of SLIGKV-NH2.[1] This subtle change in sequence renders it incapable of activating PAR2, a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and vasodilation.[1][2] Consequently, any biological effects observed in the presence of SLIGKV-NH2 but absent with VKGILS-NH2 can be confidently attributed to specific PAR2 activation.
Comparative Analysis of Vasodilatory Effects
A key application of VKGILS-NH2 as a negative control is demonstrated in studies of vascular function. In a clinical trial investigating the in vivo effects of PAR2 activation in humans, the administration of SLIGKV-NH2 into the brachial artery resulted in a dose-dependent increase in forearm blood flow, indicative of vasodilation.[1] In stark contrast, the infusion of VKGILS-NH2 at the same concentrations had no significant effect on forearm blood flow, confirming that the observed vasodilation was a direct result of PAR2 activation by SLIGKV-NH2.
| Peptide | Dose (nmol/min) | Mean Change in Forearm Blood Flow (%) | Standard Error of the Mean (SEM) |
| SLIGKV-NH2 | 16 | 38 | 12 |
| 800 | 76 | 17 | |
| 1600 | 122 | 33 | |
| VKGILS-NH2 | 1600 | -5 | 10 |
Data sourced from a study on PAR2-mediated vasodilatation in humans in vivo, demonstrating the significant difference in effect between the agonist SLIGKV-NH2 and the negative control VKGILS-NH2.[1]
Experimental Protocols
Measurement of Forearm Blood Flow
The following protocol outlines the methodology used to assess the vascular effects of PAR2 activation.
Subjects: Healthy, normotensive volunteers.
Procedure:
-
Cannulation: A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring. A corresponding cannula is placed in a deep antecubital vein for blood sampling.
-
Plethysmography: Forearm blood flow is measured using venous occlusion plethysmography. This technique involves inflating a cuff on the upper arm to a pressure that occludes venous return without affecting arterial inflow. The rate of increase in forearm volume, measured by a strain gauge, is proportional to the arterial blood flow.
-
Drug Infusion: Peptides (SLIGKV-NH2 or VKGILS-NH2) are dissolved in saline and infused into the brachial artery at varying concentrations.
-
Data Acquisition: Forearm blood flow and arterial blood pressure are recorded continuously.
-
Analysis: The change in forearm blood flow is calculated as the percentage change from the baseline measurement taken before peptide infusion.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.
Caption: PAR2 Signaling Pathway Activation.
Caption: Forearm Blood Flow Experiment Workflow.
References
comparative study of different PAR2 control peptides
A Comparative Analysis of PAR2 Control Peptides for Researchers
In the study of Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes including inflammation, pain, and cancer, the use of specific control peptides is crucial for elucidating its complex signaling pathways. This guide provides a detailed comparison of commonly used PAR2 antagonist and agonist peptides, offering a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Data of PAR2 Control Peptides
The following table summarizes the key characteristics and quantitative data for prominent PAR2 control peptides. This data, compiled from multiple studies, facilitates a direct comparison of their potency and mechanisms of action.
| Peptide | Type | Mechanism of Action | IC50 / EC50 Value | Cell Line(s) Used | Key Findings |
| C391 | Antagonist | Peptidomimetic competitive antagonist that blocks Gq-dependent Ca2+ and MAPK signaling pathways.[1][2] It is a derivative of the PAR2 agonist 2-furoyl-LIGRLO-NH2.[2] | IC50 = 1.3 µM (Ca2+ signaling).[3][4] At concentrations above 30 µM, it can act as a partial agonist. | 16HBE14o- (human bronchial epithelial), HEK 293. | First low molecular weight antagonist to block both Ca2+ and MAPK signaling. Effective in vivo in reducing thermal hyperalgesia. |
| GB88 | Antagonist | A non-peptide, orally bioavailable antagonist. It exhibits biased antagonism, selectively inhibiting the PAR2/Gq/Ca2+/PKC pathway while acting as an agonist for cAMP, ERK, and Rho pathways. | IC50 ≈ 2 µM (Ca2+ release). | HT29 (human colon carcinoma), A549 (lung carcinoma), Panc-1 (pancreatic carcinoma), MKN1, MKN45 (gastric carcinoma), MDA-MB231 (breast cancer), HUVEC. | Unique biased signaling properties make it a valuable tool for dissecting specific PAR2 signaling pathways. Orally active and demonstrates anti-inflammatory effects in vivo. |
| FSLLRY-NH2 | Antagonist | A selective peptide antagonist. It has been shown to block trypsin-mediated PAR2 activation. | IC50 = 50 µM (in PAR2-KNRK cells). | KNRK (rat kidney epithelial), HepG2 (liver carcinoma). | Reverses taxol-induced mechanical allodynia and heat hyperalgesia in vivo. It should be noted that this peptide has been found to activate MrgprC11, which can induce scratching behaviors in mice, independent of PAR2. |
| 2-furoyl-LIGRLO-NH2 | Agonist | A potent and selective synthetic peptide agonist that mimics the tethered ligand exposed after proteolytic cleavage of PAR2. | EC50 = 0.15 µM (IP1 formation in HEK-293T). pD2 = 7.0. | HEK293T, KNRK. | 10 to 300 times more potent than the native peptide agonist SLIGRL-NH2 in various assays. Widely used to reliably activate PAR2 in vitro and in vivo. |
| Scrambled Peptides (e.g., LSIGRL-NH2) | Negative Control | Peptides with the same amino acid composition as the agonist but in a randomized sequence. They are not expected to bind to or activate PAR2. | Not applicable; should not elicit a response. | Various | Used to demonstrate the specificity of the agonist's effects on PAR2. |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experimental designs, the following diagrams illustrate the primary PAR2 signaling pathway and a typical workflow for assessing peptide activity.
Caption: Simplified PAR2 signaling cascade upon activation.
Caption: General workflow for in vitro PAR2 peptide screening.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are outlines of key assays used to characterize PAR2 control peptides.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation, a hallmark of Gq-coupled receptor signaling.
-
Cell Seeding: Plate PAR2-expressing cells (e.g., HEK293T, HT-29) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with HEPES and BSA) for approximately 1 hour at 37°C.
-
Antagonist Pre-treatment: For antagonist studies, pre-incubate the cells with varying concentrations of the antagonist peptide or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Use an automated fluorometric plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add the PAR2 agonist (e.g., 2-furoyl-LIGRLO-NH2 at its EC80 concentration) and immediately record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of inhibition by the antagonist relative to the agonist-only control to determine the IC50 value.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway, which is often activated downstream of PAR2.
-
Cell Culture and Treatment: Culture PAR2-expressing cells in 96-well plates. For antagonist assays, pre-treat with the antagonist for 1-2 hours before stimulating with a PAR2 agonist at its EC80 concentration for a short period (e.g., 5-15 minutes).
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2), followed by a fluorescently labeled secondary antibody. A separate stain for total protein or a housekeeping protein is used for normalization.
-
Signal Detection: Measure the fluorescence intensity using a plate reader or imaging system.
-
Data Analysis: Normalize the pERK signal to the total protein signal in each well. Determine the IC50 value for the antagonist by plotting the normalized signal against the antagonist concentration.
In Vivo Thermal Hyperalgesia Assay
This animal model assesses the ability of a PAR2 antagonist to block pain sensitization, a common in vivo effect of PAR2 activation.
-
Animal Model: Use male mice (e.g., C57BL/6).
-
Induction of Hyperalgesia: Inject a PAR2-activating agent (e.g., compound 48/80, which induces mast cell degranulation and subsequent PAR2 activation) into the hind paw of the mice.
-
Antagonist Administration: Co-inject the PAR2 antagonist at various doses with the hyperalgesia-inducing agent. A control group receives only the inducing agent.
-
Assessment of Thermal Nociception: Measure the thermal sensitivity of the mice at various time points post-injection using a plantar test apparatus. This device applies a radiant heat source to the paw, and the latency to paw withdrawal is recorded.
-
Data Analysis: Compare the paw withdrawal latencies between the antagonist-treated groups and the control group to determine the efficacy of the antagonist in blocking PAR2-mediated hyperalgesia.
This comparative guide provides a foundational understanding of the key PAR2 control peptides and the experimental approaches to evaluate their activity. The selection of a specific peptide will depend on the research question, the desired mechanism of action (agonist vs. antagonist, biased vs. unbiased), and the experimental system (in vitro vs. in vivo).
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR2 antagonist C391|CAS 1969253-13-1|DC Chemicals [dcchemicals.com]
- 4. PAR2 antagonist C391 | PAR2 antagonist | Probechem Biochemicals [probechem.com]
Validating Novel PAR2 Agonists: A Comparative Guide Against the VKGILS-NH2 Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of new Protease-Activated Receptor 2 (PAR2) agonists. It outlines key experimental protocols and data presentation strategies, using the inactive peptide VKGILS-NH2 as a negative control for comparative analysis.
Introduction to PAR2 and Agonist Validation
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cellular processes.[1][2] It is uniquely activated when proteases like trypsin cleave its extracellular N-terminus, unmasking a "tethered ligand" sequence (SLIGKV-NH2 in humans) that binds to the receptor and initiates signaling.[1][3] Synthetic peptides that mimic this sequence can also activate the receptor and are valuable research tools.[4]
When developing novel PAR2 agonists, rigorous validation is crucial to confirm specific and potent activity. A key component of this validation is the use of a negative control. VKGILS-NH2 is the reverse amino acid sequence of the active peptide SLIGKV-NH2 and is biologically inactive, making it an ideal negative control to ensure that the observed cellular responses are due to specific PAR2 activation and not non-specific peptide effects.
PAR2 Signaling Pathways
Upon activation, PAR2 can trigger multiple intracellular signaling cascades through coupling to various G proteins (primarily Gq/11 and G12/13) and through G protein-independent mechanisms involving β-arrestins. Understanding these pathways is fundamental to designing comprehensive validation studies.
-
Gq/11 Pathway: This is a canonical signaling pathway for PAR2. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response that is readily measurable.
-
β-Arrestin Pathway: Following agonist binding, β-arrestins are recruited to the receptor. This process is crucial for receptor desensitization and internalization, but β-arrestins also act as signal transducers, initiating G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).
Experimental Validation Workflow
A systematic workflow ensures robust and reproducible validation of a novel PAR2 agonist. The process involves a series of assays to characterize the agonist's potency and efficacy across different signaling pathways, always in parallel with the negative control.
Key Experimental Protocols and Data
The following sections detail the methodologies for essential validation assays.
Calcium Mobilization Assay
This is the most common primary assay to screen for PAR2 activation, measuring the Gq/11-mediated increase in intracellular calcium.
Experimental Protocol:
-
Cell Culture: Plate PAR2-expressing cells (e.g., CHO-hPAR2, HT-29, or 1321N1-hPAR2) in a 96-well black, clear-bottom plate and culture to confluence.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of the new agonist and the VKGILS-NH2 control peptide.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the compounds to the wells and immediately begin recording fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time (typically 2-3 minutes). The resulting increase in fluorescence corresponds to the rise in intracellular calcium.
Data Presentation:
Data should be normalized to the baseline fluorescence and plotted as a concentration-response curve. The potency (EC50) of the new agonist is determined, while the VKGILS-NH2 control should show no significant response.
| Compound | Assay | Endpoint | EC50 (nM) [Mean ± SEM] | pEC50 [Mean ± SEM] | Max Response (% of Control Agonist) |
| New Agonist | Calcium Mobilization | Ca²⁺ Flux | Value | Value | Value |
| VKGILS-NH2 | Calcium Mobilization | Ca²⁺ Flux | No Activity | N/A | < 5% |
| SLIGKV-NH2 (Ref) | Calcium Mobilization | Ca²⁺ Flux | Reference Value | Reference Value | 100% |
ERK Phosphorylation Assay
This assay measures a key downstream signaling event that can be mediated by both G protein and β-arrestin pathways.
Experimental Protocol:
-
Cell Culture & Starvation: Plate PAR2-expressing cells and grow to ~80-90% confluence. Serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with various concentrations of the new agonist, VKGILS-NH2, or a positive control (e.g., SLIGKV-NH2) for a predetermined time (typically 5-15 minutes) at 37°C.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the concentration of phosphorylated ERK1/2 (p-ERK) and total ERK in the cell lysates using a sandwich ELISA kit.
-
Analysis: Read the absorbance or fluorescence according to the kit manufacturer's instructions. The amount of p-ERK is typically normalized to the amount of total ERK for each sample.
Data Presentation:
Results are plotted as a concentration-response curve to determine the agonist's potency for inducing ERK phosphorylation.
| Compound | Assay | Endpoint | EC50 (nM) [Mean ± SEM] | pEC50 [Mean ± SEM] | Max Response (% of Control Agonist) |
| New Agonist | ERK Phosphorylation | p-ERK1/2 | Value | Value | Value |
| VKGILS-NH2 | ERK Phosphorylation | p-ERK1/2 | No Activity | N/A | < 5% |
| SLIGKV-NH2 (Ref) | ERK Phosphorylation | p-ERK1/2 | Reference Value | Reference Value | 100% |
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to PAR2, providing insight into G protein-independent signaling and receptor regulation.
Experimental Protocol:
-
Cell Line: Use a specialized cell line engineered for β-arrestin recruitment assays (e.g., U2OS-hPAR2 or PathHunter cell lines). These cells co-express PAR2 fused to a protein fragment and β-arrestin fused to a complementary fragment.
-
Cell Plating: Plate the cells in a 96-well white, solid-bottom plate and culture according to the supplier's protocol.
-
Stimulation: Add serial dilutions of the new agonist and VKGILS-NH2 control to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents provided with the assay kit. These reagents contain a substrate that is hydrolyzed by the complemented enzyme, producing a chemiluminescent signal.
-
Measurement: After a brief incubation, measure the luminescence using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
Data Presentation:
The luminescent signal is plotted against the compound concentration to generate a dose-response curve.
| Compound | Assay | Endpoint | EC50 (nM) [Mean ± SEM] | pEC50 [Mean ± SEM] | Max Response (% of Control Agonist) |
| New Agonist | β-Arrestin Recruitment | Luminescence | Value | Value | Value |
| VKGILS-NH2 | β-Arrestin Recruitment | Luminescence | No Activity | N/A | < 5% |
| SLIGKV-NH2 (Ref) | β-Arrestin Recruitment | Luminescence | Reference Value | Reference Value | 100% |
Comparative Logic
The core of the validation lies in the direct comparison between the novel compound and the inactive control. A compound is validated as a specific PAR2 agonist if it elicits a robust, concentration-dependent response in key signaling assays, while the control peptide fails to do so under identical conditions.
By adhering to these protocols and comparative frameworks, researchers can confidently ascertain the specific activity and potency of novel PAR2 agonists, paving the way for their use as reliable tools in research and drug development.
References
Establishing a Reliable Baseline in Functional Assays Using VKGILS-NH2 TFA
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of Protease-Activated Receptor 2 (PAR2), establishing a stable and reliable baseline is a critical first step in generating meaningful data from functional assays. This guide provides a comprehensive comparison of VKGILS-NH2 TFA, a common negative control peptide, with other alternatives, supported by experimental protocols and data presentation guidelines.
Introduction to Baseline Control in PAR2 Assays
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Functional assays, such as calcium mobilization and cAMP signaling assays, are essential tools for studying PAR2 activation and for the screening of potential therapeutic agonists and antagonists.
A key component of a robust functional assay is the use of appropriate controls to establish a baseline response. This baseline represents the signal generated by the experimental system in the absence of a specific stimulus, against which the activity of test compounds is measured. An ideal negative control should be structurally related to the active compound but devoid of biological activity, ensuring that any observed response is due to specific receptor activation and not to non-specific effects of the peptide or the vehicle.
Comparison of Negative Control Peptides for PAR2 Assays
This compound is a widely used negative control peptide in PAR2 functional assays. It is the reversed amino acid sequence of the human PAR2 agonist peptide, SLIGKV-NH2.[1] The rationale behind using a reversed or scrambled peptide is that it maintains a similar amino acid composition and physicochemical properties to the active peptide but lacks the specific sequence required for receptor binding and activation.
Another commonly employed negative control is LRGILS-NH2, which is the reversed sequence of the murine PAR2 agonist, SLIGRL-NH2.[2] Both VKGILS-NH2 and LRGILS-NH2 are commercially available and have been documented in the literature as inactive controls in PAR2-mediated signaling pathways.[1][2]
| Peptide | Sequence | Parent Agonist | Primary Use | Reported Activity |
| This compound | Val-Lys-Gly-Ile-Leu-Ser-NH2 | SLIGKV-NH2 (Human PAR2 Agonist) | Negative control for human PAR2 assays | No effect on DNA synthesis.[1] |
| LRGILS-NH2 | Leu-Arg-Gly-Ile-Leu-Ser-NH2 | SLIGRL-NH2 (Murine PAR2 Agonist) | Negative control for murine PAR2 assays | Inactive in PAR2 activation. |
| Vehicle (e.g., HBSS) | Not Applicable | Not Applicable | Baseline measurement | Represents the background signal of the assay. |
Table 1: Comparison of Negative Control Peptides for PAR2 Functional Assays. This table summarizes the key characteristics of this compound and LRGILS-NH2 as negative control peptides for PAR2 functional assays.
Establishing a Baseline Response: Experimental Protocol
The following is a detailed protocol for a calcium mobilization assay, a common functional assay for PAR2, outlining the steps to establish a baseline response using this compound.
Materials and Reagents
-
Cells expressing the human PAR2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well black-walled, clear-bottom microplates
-
This compound (negative control)
-
SLIGKV-NH2 (positive control/agonist)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Fluorescence plate reader with automated injection capabilities
Experimental Procedure
-
Cell Culture and Plating:
-
Culture PAR2-expressing cells to 80-90% confluency.
-
Seed the cells into 96-well black-walled, clear-bottom microplates at an optimized density (e.g., 50,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 1 mM probenecid in HBSS with 20 mM HEPES.
-
Aspirate the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Baseline Measurement:
-
After incubation, place the plate in a fluorescence plate reader.
-
Set the reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Measure the basal fluorescence for a set period (e.g., 10-20 seconds) to establish a stable baseline before adding any compounds.
-
-
Compound Addition and Signal Reading:
-
Using the plate reader's automated injector, add a defined volume (e.g., 20 µL) of the following solutions to designated wells:
-
Vehicle Control: HBSS with 20 mM HEPES. This will establish the baseline signal drift.
-
Negative Control: this compound at a concentration equivalent to the highest concentration of the agonist to be tested (e.g., 100 µM).
-
Positive Control: SLIGKV-NH2 at a concentration known to elicit a robust response (e.g., 10 µM).
-
-
Immediately after injection, continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-3 minutes to capture the full kinetic response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded.
-
The response is typically quantified as the peak fluorescence intensity minus the average baseline fluorescence (ΔRFU) or as a fold change over the baseline.
-
The response of the negative control (this compound) should be indistinguishable from the vehicle control, indicating no specific receptor activation.
-
Expected Quantitative Data
The following table illustrates the expected results from a calcium mobilization assay when establishing a baseline with this compound. The values are representative and may vary depending on the cell line, dye, and instrumentation used.
| Treatment | Concentration (µM) | Peak Fluorescence (RFU) | Baseline Fluorescence (RFU) | ΔRFU (Peak - Baseline) | Fold Change over Vehicle |
| Vehicle (HBSS) | N/A | 1050 | 1000 | 50 | 1.0 |
| This compound | 100 | 1060 | 1005 | 55 | 1.1 |
| LRGILS-NH2 | 100 | 1055 | 1002 | 53 | 1.06 |
| SLIGKV-NH2 | 10 | 8500 | 1010 | 7490 | 149.8 |
Table 2: Representative Data from a PAR2 Calcium Mobilization Assay. This table shows the expected minimal response of the negative control peptides this compound and LRGILS-NH2 compared to the robust response of the PAR2 agonist SLIGKV-NH2.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for establishing a baseline response in a PAR2 functional assay.
Caption: Simplified signaling pathway of PAR2 activation leading to calcium mobilization.
Conclusion
Establishing a clear and consistent baseline is fundamental to the reliability of any functional assay. This compound serves as an excellent negative control for PAR2 functional assays due to its structural similarity but functional inactivity compared to the PAR2 agonist SLIGKV-NH2. By following a detailed experimental protocol and comparing the response of this compound to both a vehicle control and a potent agonist, researchers can confidently establish a baseline, ensuring the accuracy and reproducibility of their findings in the investigation of PAR2 signaling and the development of novel therapeutics.
References
Safety Operating Guide
Safe Disposal of VKGILS-NH2 TFA: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for VKGILS-NH2 TFA, a peptide salt commonly used in research and development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. The following procedures are based on established guidelines for the disposal of peptide trifluoroacetate (TFA) salts and the hazardous nature of TFA itself.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult your institution's specific safety and hazardous waste management protocols. The following table summarizes key safety and handling data.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety glasses, chemical-resistant gloves (tested according to EN 374), and a lab coat are mandatory.[1][2] | [1][2] |
| Handling Environment | All handling of this compound, especially in its solid, lyophilized form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1] | |
| Spill Response (Solid) | In case of a solid spill, carefully sweep up the material and place it in a designated, sealed container for disposal. | |
| Spill Response (Liquid) | For liquid spills, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal. | |
| Contaminated Surfaces | After a spill, ensure the area is well-ventilated and thoroughly wash the spill site. |
II. Disposal Workflow
The proper disposal of this compound waste follows a systematic workflow to ensure safety and compliance. This process involves segregating the waste at its point of generation, using appropriate containers, storing it safely, and arranging for its final disposal through a certified hazardous waste management service.
References
Essential Safety and Operational Guide for Handling VKGILS-NH2 TFA
Immediate Safety and Handling Precautions
VKGILS-NH2 TFA, as a TFA salt, should be handled with care. Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage, and is harmful if inhaled.[1][2][3] Therefore, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against exposure.[4][5] All handling of the compound, particularly in its solid, lyophilized form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| General Handling and Experiments | Chemical-resistant gloves, safety goggles, and a lab coat. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Lyophilized peptides should be stored at –20°C in a dry, dark environment to protect them from light and moisture.
-
Reconstituted peptides can be stored for the short-term at 2°C to 8°C and for longer-term storage should be frozen at –20°C or lower.
-
All containers must be clearly labeled with the chemical name, concentration, and hazard details.
2. Handling and Experimental Procedures:
-
Always handle the peptide within a certified chemical fume hood.
-
Avoid all personal contact, including inhalation. Wear appropriate protective clothing.
-
When reconstituting, use sterile bacteriostatic water and swirl gently to dissolve; avoid shaking.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
3. Spill Response:
-
Minor Spills (<500 mL): Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.
-
Large Spills (>500 mL): Evacuate the area immediately and activate the fire alarm. Contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure personnel safety.
1. Waste Segregation:
-
Never dispose of this compound or its solutions down the drain. It must be segregated as hazardous waste.
-
Keep it separate from incompatible materials such as bases, oxidizers, and metals.
2. Waste Containers:
-
Solid Waste: Unused or expired powder, as well as contaminated materials like weighing paper and spatulas, should be collected in a designated, sealed, and clearly labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing the peptide must be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene bottle).
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used, the approximate concentration and volume, and the date.
3. Waste Storage and Collection:
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Once the waste container is full, arrange for disposal through your institution's EHS department.
Experimental Protocol: Safe Handling of this compound
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly and that an emergency shower and eyewash station are accessible.
-
Weighing: If working with the lyophilized powder, perform this step inside a chemical fume hood to avoid inhaling dust particles. Use a dedicated spatula and weighing paper.
-
Reconstitution: Add the appropriate sterile solvent to the vial containing the lyophilized peptide. Gently swirl the vial to dissolve the contents. Avoid vigorous shaking to prevent denaturation.
-
Use in Experiments: When using the reconstituted peptide solution, handle it with care to avoid splashes or aerosol generation.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
